molecular formula C7H5BrF3NO B183920 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 126728-58-3

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B183920
CAS No.: 126728-58-3
M. Wt: 256.02 g/mol
InChI Key: JSYQQBQGDIUUFS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3, Molecular Weight: 256.02 g/mol) is a high-value halogenated pyridine derivative that serves as a key synthetic intermediate in advanced research and development . Its molecular structure incorporates two highly versatile functional groups: a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. The bromine atom serves as an excellent handle for diverse metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the introduction of complex carbon-based frameworks . Concurrently, the trifluoroethoxy group is a privileged motif in medicinal and agrochemical chemistry, known to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability by influencing its electronic properties and steric profile . This unique combination makes this compound a particularly valuable building block for constructing potential drug candidates and agrochemicals, especially those containing a trifluoromethylpyridine scaffold, which is a prominent feature in many modern active ingredients . Researchers can leverage this reagent to target novel compounds in discovery programs. As a standard safety precaution, this material is classified with GHS warning statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Proper handling in a well-ventilated area and the use of personal protective equipment are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Key specifications include a purity that meets rigorous analytical standards and storage recommendations in an inert atmosphere at room temperature to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYQQBQGDIUUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625387
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126728-58-3
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
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Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
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Record name 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine
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Foundational & Exploratory

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its unique combination of a pyridine core, a bromine atom, and a trifluoroethoxy group makes it a valuable intermediate in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic application.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] The structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position.

Structural Representations:

  • Molecular Formula: C₇H₅BrF₃NO[3][4]

  • SMILES: FC(F)(F)COC1=NC=C(Br)C=C1[5]

  • InChI: InChI=1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10,11)/h1-3H,4H2[3]

  • InChIKey: JSYQQBQGDIUUFS-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing and executing chemical reactions and for understanding the compound's behavior in various systems.

PropertyValue
Molecular Weight 256.02 g/mol [4][5]
Monoisotopic Mass 254.95065 Da[3]
Boiling Point 201.5±40.0 °C (Predicted)[4]
Density 1.643±0.06 g/cm³ (Predicted)[4]
pKa 0.41±0.22 (Predicted)[4]
XlogP (Predicted) 3.0[3]
Appearance White to off-white solid[4]
Storage Inert atmosphere, Room Temperature[4][5]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis. The bromine atom at the 5-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents. This makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery and agrochemical research.[2] The compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides.[1][6]

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of brominated pyridine. This protocol is based on general procedures for similar substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with this compound to form a 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium phosphate, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (2.0 mmol) and the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at a specified temperature (e.g., 85–95 °C) for a designated period (e.g., 12-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivative.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of this compound in a typical cross-coupling reaction to generate a novel derivative for further biological screening.

G A Starting Material: This compound C Suzuki-Miyaura Cross-Coupling Reaction (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS) D->E F Novel Derivative: 5-Aryl-2-(2,2,2-trifluoroethoxy)pyridine E->F G Biological Screening (e.g., Enzyme Inhibition Assay) F->G

Caption: Synthetic workflow for a novel derivative.

References

Unraveling the Enigma of CAS Number 1289530-01-3: A Case of Unidentified Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to profile the chemical properties, supplier network, and biological pathways associated with CAS number 1289530-01-3 have hit a significant roadblock: the compound itself remains unidentified in publicly accessible chemical databases and commercial inventories.

Initial investigations aimed at compiling a comprehensive technical guide for researchers and drug development professionals have been unable to retrieve any specific data linked to this particular identifier. Standard chemical property searches, supplier inquiries, and literature reviews for experimental protocols or signaling pathway involvement have yielded no relevant results. The CAS number 1289530-01-3 does not correspond to any known chemical structure or registered substance within the public domain.

This lack of information prevents the fulfillment of the core requirements of the requested in-depth guide, including the presentation of quantitative data in structured tables, the detailing of experimental methodologies, and the visualization of associated biological processes.

Several possibilities could explain this situation:

  • Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format and a check digit to ensure validity, and a simple transcription mistake could lead to a non-existent identifier.

  • Proprietary Compound: The CAS number could belong to a proprietary compound that is not publicly disclosed. In the competitive landscape of drug discovery and chemical manufacturing, substances are often kept confidential during early-stage research and development.

  • Recently Assigned or Obscure Substance: It is possible that the CAS number has been very recently assigned and has not yet been populated in publicly searchable databases, or it may correspond to a highly specialized or obscure research chemical with limited distribution and documentation.

  • Invalid Number: The number itself may be an invalid CAS number that does not conform to the required structure and check-digit algorithm.

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the accuracy of the CAS number is paramount. Without a valid and recognized identifier, accessing the wealth of scientific and commercial data associated with a compound is not feasible.

It is recommended to verify the CAS number from the original source. If the number is confirmed to be correct, it may be necessary to contact the original provider of the compound or consult specialized, restricted-access chemical registries for more information.

Until the chemical identity of CAS number 1289530-01-3 can be definitively established, a technical guide on its properties, suppliers, and biological role cannot be constructed.

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C7H5BrF3NO[1][2]
Molecular Weight 256.02 g/mol [1]
CAS Number 126728-58-3[1][3][4]
Appearance White to off-white solid[1]
Boiling Point 201.5±40.0 °C (Predicted)[1]
Density 1.643±0.06 g/cm³ (Predicted)[1]
pKa 0.41±0.22 (Predicted)[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis and Reactions

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds, such as 5-Bromo-2-(2,2-difluoroethoxy)pyridine, typically involves the bromination of the corresponding 2-alkoxypyridine. A common synthetic approach utilizes N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile to achieve selective bromination at the 5-position of the pyridine ring.

This compound serves as a valuable reactant in the preparation of more complex molecules. For instance, it is used in the synthesis of oxazoline and thiazoline derivatives, which have shown potential as insecticides and acaricides[3].

Potential Applications and Biological Relevance

Pyridine derivatives are a significant class of compounds in medicinal chemistry and drug discovery. The introduction of a trifluoroethoxy group can enhance properties such as metabolic stability and binding affinity to biological targets. While the specific biological activities of this compound are not widely reported, related brominated pyridine compounds are known to participate in various biological processes. For example, derivatives of 2-Bromo-5-fluoro-3-nitropyridine have shown promise in antimicrobial and anticancer research[5]. The bromo-substituent makes the molecule amenable to further chemical modifications, such as Suzuki cross-coupling reactions, to generate novel derivatives with diverse biological activities[6].

Analytical Methods

The analysis of pyridine compounds can be performed using gas chromatography (GC) with a flame ionization detector (FID). A general procedure involves sample collection, desorption from a solid sorbent (like XAD-7) with a suitable solvent such as methanol, and subsequent analysis by GC[7]. While this method is for pyridine, it provides a foundational approach that could be adapted for the analysis of this compound.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a key intermediate.

Synthesis_and_Derivatization_Workflow Start 2-Hydroxypyridine Intermediate1 2-(2,2,2-trifluoroethoxy)pyridine Start->Intermediate1 Alkylation Target This compound Intermediate1->Target Bromination (e.g., NBS) Derivatives Oxazoline/Thiazoline Derivatives Target->Derivatives Cyclization Reactions Application Insecticides/Acaricides Derivatives->Application Biological Screening

Caption: Generalized synthetic and derivatization workflow.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The presence of the bromine atom and the trifluoroethoxy group significantly influences the electronic environment of the pyridine ring, making Nuclear Magnetic Resonance (NMR) spectroscopy a critical tool for its structural elucidation and characterization. This technical guide provides a detailed overview of the predicted 1H and 13C NMR spectral data for this compound, along with a generalized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The predicted 1H and 13C NMR data for this compound are summarized below. These values are calculated based on established algorithms and databases used in NMR prediction software.

Predicted ¹H NMR Spectral Data

The predicted proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.15d~2.51HH-6
~7.70dd~8.8, 2.51HH-4
~6.80d~8.81HH-3
~4.65q~8.52H-OCH₂CF₃
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts and assignments for this compound are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.5C-2
~148.0C-6
~141.0C-4
~122.5 (q, J ≈ 277 Hz)-CF₃
~115.0C-3
~112.0C-5
~65.0 (q, J ≈ 35 Hz)-OCH₂-

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A 500 MHz NMR spectrometer (or higher field strength for better resolution) is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationship of its predicted NMR signals.

G Structure of this compound cluster_molecule Chemical Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals img H6 H-6 ~8.15 ppm (d) H4 H-4 ~7.70 ppm (dd) H3 H-3 ~6.80 ppm (d) OCH2 -OCH₂- ~4.65 ppm (q) C2 C-2 ~162.5 ppm C6 C-6 ~148.0 ppm C4 C-4 ~141.0 ppm CF3 -CF₃ ~122.5 ppm (q) C3 C-3 ~115.0 ppm C5 C-5 ~112.0 ppm OCH2_C -OCH₂- ~65.0 ppm (q)

Caption: Molecular structure and predicted NMR signal assignments.

G Predicted ¹H-¹H Coupling Network H6 H-6 H4 H-4 H6->H4 J (meta) H3 H-3 H4->H3 J (ortho) OCH2 -OCH₂- CF3_H -CF₃ OCH2->CF3_H J (geminal F)

Caption: Predicted proton coupling relationships.

Conclusion

This technical guide provides a foundational understanding of the expected 1H and 13C NMR spectral characteristics of this compound based on computational predictions. The provided data tables and generalized experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the identification and structural verification of this and related compounds. It is imperative to corroborate this theoretical data with experimentally acquired spectra for definitive structural assignment.

In-Depth Mass Spectrometry Analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. This document outlines the key molecular properties, predicted mass spectral data, a plausible fragmentation pathway, and detailed experimental protocols for its analysis. The information presented herein is intended to support researchers in the identification, characterization, and quantification of this compound in various matrices.

Compound Overview

This compound is a substituted pyridine with a molecular formula of C₇H₅BrF₃NO. Its structure incorporates a bromine atom and a trifluoroethoxy group on the pyridine ring, which impart specific chemical properties and influence its behavior in mass spectrometric analysis.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₅BrF₃NO
Monoisotopic Mass254.95065 Da
Molecular Weight256.02 g/mol
CAS Number126728-58-3

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is based on predictive models and analysis of fragmentation patterns of structurally similar compounds. Electron ionization (EI) is a common technique for the analysis of such volatile and semi-volatile organic compounds.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺255.95793144.4
[M+Na]⁺277.93987157.3
[M-H]⁻253.94337146.1
[M+NH₄]⁺272.98447164.0
[M+K]⁺293.91381146.2
[M+H-H₂O]⁺237.94791142.1
[M]⁺254.95010160.5

Table 3: Predicted Major Fragment Ions in Electron Ionization (EI) Mass Spectrometry

Predicted m/zProposed Fragment IonDescription
255/257[C₇H₅BrF₃NO]⁺Molecular ion (M⁺) peak, showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
176[C₅H₄BrN]⁺Loss of the trifluoroethoxy group (-OCH₂CF₃).
157/159[C₅H₄BrN]⁺Loss of the trifluoroethoxy radical (•OCH₂CF₃).
97[C₅H₄N]⁺Loss of bromine radical (•Br) from the bromopyridine fragment.
83[CF₃]⁺Trifluoromethyl cation.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the ether bond and the loss of the halogen substituent. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

G M [C₇H₅BrF₃NO]⁺˙ m/z 255/257 Molecular Ion frag1 [C₅H₄BrN]⁺˙ m/z 176/178 Loss of •CH₂CF₃ M->frag1 - •CH₂CF₃ frag3 [C₇H₅F₃NO]⁺˙ m/z 176 Loss of •Br M->frag3 - •Br frag4 [CF₃]⁺ m/z 69 M->frag4 Cleavage of O-CH₂ bond frag2 [C₅H₄N]⁺ m/z 78 frag1->frag2 - Br•

Figure 1: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following protocols describe generalized methods for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These are starting points and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 50-400

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Inject 1 µL of the sample or standard into the GC-MS system.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample (e.g., Dichloromethane) dilute Serial Dilutions dissolve->dilute inject Inject 1 µL dilute->inject gc_sep GC Separation (Capillary Column) inject->gc_sep ei_ion EI Ionization (70 eV) gc_sep->ei_ion ms_detect Mass Detection (m/z 50-400) ei_ion->ms_detect chromatogram Chromatogram ms_detect->chromatogram mass_spectrum Mass Spectrum ms_detect->mass_spectrum library_search Library Search & Structure Elucidation mass_spectrum->library_search

Figure 2: Experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for complex matrices or when derivatization is not desirable. Reversed-phase chromatography is a common starting point.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-500.

Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions with the same solvent mixture to prepare working standards.

  • Filter the samples and standards through a 0.22 µm syringe filter before injection.

G start Sample Solution (Acetonitrile/Water) filter Filter (0.22 µm) start->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Mass Analysis (e.g., TOF or Quadrupole) esi->ms data Data Acquisition & Analysis ms->data

An In-depth Technical Guide to the Electronic Properties of Trifluoroethoxy Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of electronic and lipophilic properties that can significantly modulate the characteristics of a parent molecule. When appended to a pyridine ring, the trifluoroethoxy group's strong inductive electron-withdrawing nature, coupled with the potential for subtle resonance effects, profoundly influences the electronic landscape of the heterocycle. This guide provides a comprehensive overview of the electronic properties of trifluoroethoxy substituted pyridines, detailing experimental protocols for their characterization and presenting available data to inform their application in drug discovery and materials development.

The pyridine nitrogen's basicity, the electron density distribution within the aromatic ring, and the molecule's overall polarity are all critically affected by the position of the trifluoroethoxy substituent. Understanding these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and functional materials where fine-tuning of electronic properties is essential for biological activity, reactivity, and intermolecular interactions.

Data Presentation

The following tables summarize key electronic and spectroscopic data for trifluoroethoxy substituted pyridines. Due to the limited availability of a comprehensive, directly comparable dataset in the literature, a combination of reported values for closely related compounds and calculated estimates are presented to provide a representative overview.

Table 1: Physicochemical Properties of Trifluoroethoxy Substituted Pyridines

CompoundpKaHammett Constant (σ)Dipole Moment (Debye)
2-Trifluoroethoxypyridine Est. 2.5 - 3.5Est. σₚ = 0.25Est. 3.0 - 4.0 D
3-Trifluoroethoxypyridine Est. 3.0 - 4.0Est. σₘ = 0.35Est. 2.5 - 3.5 D
4-Trifluoroethoxypyridine Est. 4.0 - 5.0Est. σₚ = 0.25Est. 1.5 - 2.5 D
Pyridine (for reference)5.2302.2 D

Note: Estimated values are based on the known electronic effects of the trifluoroethoxy group and data for analogous substituted pyridines. Experimental verification is highly recommended.

Table 2: NMR Spectroscopic Data of Trifluoroethoxy Substituted Pyridines (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Trifluoroethoxypyridine H6: ~8.2 (d), H3: ~6.9 (d), H4: ~7.6 (t), H5: ~6.8 (t), -OCH₂-: ~4.6 (q)C2: ~163, C6: ~148, C4: ~138, C3: ~117, C5: ~111, -OCH₂-: ~66 (q), -CF₃: ~123 (q)~ -74 (t)
3-Trifluoroethoxypyridine H2: ~8.4 (d), H6: ~8.3 (d), H4: ~7.3 (dd), H5: ~7.2 (dd), -OCH₂-: ~4.5 (q)C3: ~155, C2: ~147, C6: ~140, C4: ~123, C5: ~120, -OCH₂-: ~67 (q), -CF₃: ~123 (q)~ -74 (t)
4-Trifluoroethoxypyridine H2,6: ~8.5 (d), H3,5: ~6.8 (d), -OCH₂-: ~4.5 (q)C4: ~164, C2,6: ~151, C3,5: ~110, -OCH₂-: ~66 (q), -CF₃: ~123 (q)~ -74 (t)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The quartets (q) for the -OCH₂- and -CF₃ carbons and the triplet (t) for the ¹⁹F signal are due to J-coupling between the respective nuclei.

Experimental Protocols

Detailed methodologies for the determination of key electronic parameters are provided below. These protocols are generalized and may require optimization for specific trifluoroethoxy pyridine derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant of the protonated pyridine nitrogen.

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.1 mmol of the trifluoroethoxy substituted pyridine.

    • Dissolve the compound in 50 mL of a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

    • To maintain a constant ionic strength, add a background electrolyte such as 0.1 M KCl.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Fill a calibrated burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Immerse the pH electrode in the analyte solution and record the initial pH.

    • Add the titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).

    • The pKa is equal to the pH at the half-equivalence point.

Protocol 2: Determination of Hammett Constants (σ) by ¹⁹F NMR Spectroscopy

This protocol utilizes the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment of a remote fluorine-containing probe.

  • Synthesis of a Probe Molecule Series:

    • Synthesize a series of 4-fluoro-substituted benzene derivatives with the trifluoroethoxy pyridine moiety attached at the para position through a linking group that allows for electronic communication (e.g., an ester or amide linkage).

    • Also synthesize the corresponding unsubstituted reference compound (where the trifluoroethoxy pyridine is replaced by a hydrogen atom).

  • Sample Preparation:

    • Prepare solutions of each synthesized compound at the same concentration (e.g., 0.05 M) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum for each compound under identical experimental conditions (temperature, number of scans, etc.).

    • Record the chemical shift (δ) of the 4-fluoro substituent for each compound.

  • Calculation of the Hammett Constant:

    • The Hammett constant (σ) for the trifluoroethoxy pyridine substituent is calculated using the Hammett equation:

      • σ = (δ_substituted - δ_unsubstituted) / ρ

    • Where:

      • δ_substituted is the ¹⁹F chemical shift of the probe molecule containing the trifluoroethoxy pyridine.

      • δ_unsubstituted is the ¹⁹F chemical shift of the reference compound.

      • ρ is the reaction constant, which is a known value for the specific probe molecule series and solvent system used.

Mandatory Visualization

General Experimental Workflow for the Characterization of Trifluoroethoxy Substituted Pyridines

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of trifluoroethoxy substituted pyridines, which is a crucial part of the early drug discovery process.

experimental_workflow start Target Compound Design (e.g., 2-, 3-, or 4-OCF2CH3 Pyridine) synthesis Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification structure_verification Structure Verification (NMR, MS, IR) purification->structure_verification pka_determination pKa Determination (Potentiometric Titration) structure_verification->pka_determination hammett_determination Hammett Constant (σ) Determination (NMR) structure_verification->hammett_determination dipole_measurement Dipole Moment Measurement structure_verification->dipole_measurement data_analysis Data Analysis and Structure-Property Relationship pka_determination->data_analysis hammett_determination->data_analysis dipole_measurement->data_analysis application Application in Drug Design / Materials Science data_analysis->application

A generalized workflow for the synthesis and electronic characterization of trifluoroethoxy pyridines.

Logical Relationship of Substituent Position to Pyridine Basicity (pKa)

This diagram illustrates the expected influence of the trifluoroethoxy group's position on the basicity of the pyridine nitrogen.

pka_influence substituent Trifluoroethoxy (-OCH2CF3) Strong Inductive Electron Withdrawal (-I) pos2 2-Position (ortho) substituent->pos2 Proximity Effect pos3 3-Position (meta) substituent->pos3 Inductive Effect pos4 4-Position (para) substituent->pos4 Inductive & Resonance Effects pka_decrease_strong Strong Decrease in pKa pos2->pka_decrease_strong Strongest -I Effect on Nitrogen Lone Pair pka_decrease_moderate Moderate Decrease in pKa pos3->pka_decrease_moderate -I Effect Attenuated by Distance pos4->pka_decrease_strong Strong -I Effect, Potential for Weak +R Compensation

Influence of substituent position on the pKa of the pyridine nitrogen.

A Comprehensive Technical Guide to the Synthesis of Substituted Trifluoroethoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted trifluoroethoxypyridines, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of the trifluoroethoxy group can profoundly influence the physicochemical and biological properties of the pyridine core, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to aid in the design and execution of synthetic strategies targeting these valuable molecules.

Core Synthetic Strategies

The synthesis of substituted trifluoroethoxypyridines primarily relies on a few key bond-forming reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The main approaches include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for introducing the trifluoroethoxy group onto an electron-deficient pyridine ring. The reaction involves the displacement of a suitable leaving group, typically a halide, by the trifluoroethoxide anion. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: This powerful method is employed for the formation of C-N bonds, allowing for the introduction of amino substituents onto a trifluoroethoxypyridine core, or conversely, the amination of a halopyridine followed by introduction of the trifluoroethoxy group.[1][3][4][5]

    • Suzuki Coupling: This reaction is instrumental in forming C-C bonds, enabling the synthesis of aryl- or vinyl-substituted trifluoroethoxypyridines from their corresponding halo-derivatives and boronic acids or esters.[6][7][8][9][10]

  • Ullmann Condensation: This copper-catalyzed reaction provides a classic method for the formation of C-O bonds and can be used to introduce the trifluoroethoxy group onto a pyridine ring, particularly with aryl halides.[11][12][13][14]

The following diagram illustrates the general synthetic pathways for accessing substituted trifluoroethoxypyridines.

G cluster_0 Introduction of Trifluoroethoxy Group cluster_1 Functionalization of Trifluoroethoxypyridine Core Halopyridine Halopyridine Trifluoroethoxypyridine Trifluoroethoxypyridine Halopyridine->Trifluoroethoxypyridine SNAr / Ullmann (CF3CH2OH, Base) Halo-TFE-Pyridine Halo-Trifluoroethoxypyridine Trifluoroethoxypyridine->Halo-TFE-Pyridine Halogenation Amino-TFE-Pyridine Amino-Substituted Halo-TFE-Pyridine->Amino-TFE-Pyridine Buchwald-Hartwig Aryl-TFE-Pyridine Aryl-Substituted Halo-TFE-Pyridine->Aryl-TFE-Pyridine Suzuki Coupling Other-TFE-Pyridine Other Substituents Halo-TFE-Pyridine->Other-TFE-Pyridine Various Reactions Substituted\nHalopyridine Substituted Halopyridine Substituted\nTrifluoroethoxypyridine Substituted Trifluoroethoxypyridine Substituted\nHalopyridine->Substituted\nTrifluoroethoxypyridine SNAr / Ullmann Start->Halopyridine Start->Substituted\nHalopyridine G Start Commercially Available Halopyridine Step1 Introduction of Trifluoroethoxy Group (SNAr or Ullmann Condensation) Start->Step1 Intermediate Halo-Trifluoroethoxypyridine Step1->Intermediate Step2a Suzuki Coupling (Arylboronic Acid, Pd catalyst) Intermediate->Step2a Step2b Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate->Step2b Step2c Other Functionalization Intermediate->Step2c ProductA Aryl-Substituted Trifluoroethoxypyridine Step2a->ProductA ProductB Amino-Substituted Trifluoroethoxypyridine Step2b->ProductB ProductC Other Substituted Trifluoroethoxypyridine Step2c->ProductC

References

The Ascendant Role of Brominated Pyridine Ethers in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into the pyridine ether scaffold significantly alters its physicochemical properties, unlocking a diverse range of applications across medicinal chemistry, materials science, and agricultural science. This guide provides an in-depth exploration of the burgeoning research into brominated pyridine ethers, detailing their synthesis, biological activities, and technological potential.

Medicinal Chemistry: A New Frontier in Drug Discovery

Brominated pyridine ethers have emerged as a promising class of compounds in the quest for novel therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and neurology.

Anticancer Activity

The cytotoxic effects of brominated pyridine ethers against various cancer cell lines are well-documented, with many derivatives exhibiting potent activity.[1] The introduction of bromine can modulate the compound's ability to interact with key biological targets.

Quantitative Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[1]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[1]
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[2]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[2]
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87[2]
Novel Pyridine Derivative H42A2780 (Ovarian)5.4[2]
3-cyano-6-naphthylpyridine derivative 11dMCF-7 (Breast)Sub-nanomolar[3]
3-cyano-6-naphthylpyridine derivative 11dPC3 (Prostate)Nanomolar[3]
3-cyano-6-naphthylpyridine derivative 11dDU145 (Prostate)Nanomolar[3]
3-cyano-6-naphthylpyridine derivative 11dMDA-MB435 (Breast)Nanomolar[3]

Signaling Pathways in Anticancer Activity

Brominated pyridine ethers have been shown to modulate key signaling pathways involved in cancer progression. Notably, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[3][4][5][6][7] Others have been observed to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and c-Jun N-terminal kinase (JNK).[1][8][9][10]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis BPE Brominated Pyridine Ether BPE->Dimerization Inhibits

Inhibition of the VEGFR-2 signaling pathway by certain brominated pyridine ethers.

p53_JNK_Pathway BPE Brominated Pyridine Ether Stress Cellular Stress BPE->Stress JNK JNK Stress->JNK Activates p53 p53 JNK->p53 Phosphorylates & Activates Apoptosis Apoptosis JNK->Apoptosis Induces p21 p21 p53->p21 Induces p53->Apoptosis Induces G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Promotes

Activation of p53 and JNK signaling pathways by brominated pyridine derivatives.

Antimicrobial Activity

With the rise of antimicrobial resistance, the development of new therapeutic agents is critical. Brominated pyridine ethers have demonstrated significant activity against a range of pathogenic bacteria and fungi. The introduction of bromine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through microbial cell membranes.[2]

Quantitative Antimicrobial Activity Data

CompoundMicroorganismMIC (µg/mL)Reference
1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains)Staphylococcus aureusNot specified, but most active in the series[1]
Pyridine derivatives from 4-bromo acetophenoneE. coli, B. mycoides, C. albicansAs low as <0.0048 mg/mL for some derivatives[1]

Materials Science: Engineering Novel Functional Materials

The unique electronic and photophysical properties of brominated pyridine ethers make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Brominated pyridine-appended pyrene derivatives have been investigated as hole-transporting materials (HTMs) in OLEDs. The presence of bromine atoms can influence the carrier mobility of the molecules, leading to improved device performance. For instance, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) has been used as an HTL in yellow OLEDs, resulting in good external quantum efficiency (EQE) and high luminance with low-efficiency roll-off.[11][12]

Performance of Py-Br in a Yellow OLED [11][12]

ParameterValue
Maximum External Quantum Efficiency (EQE)9%
Maximum Luminance17,300 cd/m²
Maximum Current Efficiency27.6 cd/A

Agricultural Science: Developing Next-Generation Agrochemicals

The pyridine scaffold is a cornerstone in the agrochemical industry, and brominated derivatives are being explored for the development of new herbicides and fungicides. The persistence and biological activity of these compounds make them effective for crop protection.[13][14] Pyridine carboxylic acid herbicides, for example, mimic plant growth hormones, leading to abnormal growth and eventual death of broadleaf weeds.[14] The introduction of bromine can further enhance the efficacy and spectrum of activity of these agrochemicals.

Experimental Protocols

A thorough understanding of the methodologies for the synthesis and evaluation of brominated pyridine ethers is crucial for advancing research in this field.

Synthesis of 2-Bromopyridine

A common method for the synthesis of 2-bromopyridine involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite.[15]

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 ml of 48% hydrobromic acid and cool to 10-20°C.

  • Add 150 g of 2-aminopyridine over approximately 10 minutes.

  • While maintaining the temperature at 0°C or lower, add 240 ml of bromine dropwise.

  • Add a solution of 275 g of sodium nitrite in 400 ml of water dropwise over 2 hours, keeping the temperature at 0°C or lower.

  • After stirring for an additional 30 minutes, add a solution of 600 g of sodium hydroxide in 600 ml of water, not exceeding a temperature of 20-25°C.

  • Extract the reaction mixture with four 250-ml portions of ether.

  • Dry the ether extract over solid potassium hydroxide for 1 hour and then distill to obtain 2-bromopyridine.[15]

Synthesis_Workflow Start 2-Aminopyridine + HBr Bromination Addition of Br₂ at ≤ 0°C Start->Bromination Diazotization Addition of NaNO₂ at ≤ 0°C Bromination->Diazotization Neutralization Addition of NaOH at ≤ 25°C Diazotization->Neutralization Extraction Ether Extraction Neutralization->Extraction Purification Drying & Distillation Extraction->Purification Product 2-Bromopyridine Purification->Product

General workflow for the synthesis of 2-bromopyridine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated pyridine ether derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the brominated pyridine ether compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Brominated pyridine ethers represent a versatile and highly promising class of compounds with significant potential across multiple scientific disciplines. Their tunable electronic properties and diverse biological activities make them valuable scaffolds for the development of new anticancer and antimicrobial agents, advanced materials for electronic devices, and effective agrochemicals. Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full potential and lead to the development of innovative solutions to pressing challenges in medicine, technology, and agriculture.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a key building block in medicinal chemistry and drug development, finding application in the synthesis of various biologically active compounds. Its trifluoroethoxy moiety can enhance metabolic stability and lipophilicity, properties often sought in drug candidates. This document provides detailed protocols for a two-step synthesis of this compound from the readily available starting material, 2-hydroxypyridine. The synthetic route involves the regioselective bromination of 2-hydroxypyridine to yield 5-bromo-2-hydroxypyridine, followed by a Mitsunobu reaction to introduce the 2,2,2-trifluoroethoxy group.

Overall Reaction Scheme

Overall Reaction Scheme 2-hydroxypyridine 2-hydroxypyridine 5-bromo-2-hydroxypyridine 5-bromo-2-hydroxypyridine 2-hydroxypyridine->5-bromo-2-hydroxypyridine Step 1: Bromination This compound This compound 5-bromo-2-hydroxypyridine->this compound Step 2: Trifluoroethoxylation

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

This protocol details the regioselective bromination of 2-hydroxypyridine at the 5-position using N-bromosuccinimide (NBS) in acetonitrile. This method is favored for its high selectivity and milder reaction conditions compared to using elemental bromine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Hydroxypyridine99%Sigma-Aldrich
N-Bromosuccinimide (NBS)99%Acros Organics
Acetonitrile (ACN)Anhydrous, 99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Saturated Sodium Chloride (Brine)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)99.5%Alfa Aesar

Experimental Workflow:

Bromination Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up cluster_3 Purification Dissolve 2-hydroxypyridine in ACN Dissolve 2-hydroxypyridine in ACN Add NBS portion-wise at 0°C Add NBS portion-wise at 0°C Dissolve 2-hydroxypyridine in ACN->Add NBS portion-wise at 0°C Warm to room temperature and stir Warm to room temperature and stir Add NBS portion-wise at 0°C->Warm to room temperature and stir Quench with NaHCO3 Quench with NaHCO3 Warm to room temperature and stir->Quench with NaHCO3 Extract with DCM Extract with DCM Quench with NaHCO3->Extract with DCM Wash with brine Wash with brine Extract with DCM->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Concentrate under reduced pressure Concentrate under reduced pressure Dry with MgSO4->Concentrate under reduced pressure Recrystallize from ethanol/water Recrystallize from ethanol/water Concentrate under reduced pressure->Recrystallize from ethanol/water

Caption: Experimental workflow for the synthesis of 5-bromo-2-hydroxypyridine.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypyridine (10.0 g, 105.1 mmol) and anhydrous acetonitrile (100 mL).

  • Cool the resulting solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (18.7 g, 105.1 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethanol and water to yield 5-bromo-2-hydroxypyridine as a white to off-white solid.

Quantitative Data:

Starting MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Hydroxypyridine95.1010.0105.1
N-Bromosuccinimide177.9818.7105.1
ProductMolar Mass ( g/mol )Expected Yield (%)Typical Yield (g)Purity (by HPLC)
5-Bromo-2-hydroxypyridine174.0080-90%14.6 - 16.4>98%

Characterization Data for 5-Bromo-2-hydroxypyridine:

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 173-184 °C.[1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.9 (br s, 1H), 7.69 (dd, J=2.8, 9.6 Hz, 1H), 7.58 (d, J=2.8 Hz, 1H), 6.32 (d, J=9.6 Hz, 1H).

Step 2: Synthesis of this compound

This protocol employs a modified Mitsunobu reaction for the O-alkylation of 5-bromo-2-hydroxypyridine with 2,2,2-trifluoroethanol.[2][3][4] This method avoids the need to pre-form an alkoxide and often proceeds under mild conditions with high yields.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-2-hydroxypyridine>98%From Step 1
2,2,2-Trifluoroethanol99%Oakwood Chemical
Triphenylphosphine (PPh₃)99%Strem Chemicals
Diisopropyl azodicarboxylate (DIAD)97%Combi-Blocks
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeSigma-Aldrich
Ethyl AcetateACS GradeVWR
HexanesACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Saturated Sodium Chloride (Brine)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)99%Alfa Aesar

Experimental Workflow:

Mitsunobu Workflow cluster_0 Reaction Setup cluster_1 Mitsunobu Reaction cluster_2 Work-up cluster_3 Purification Dissolve reagents in THF at 0°C Dissolve reagents in THF at 0°C Add DIAD dropwise Add DIAD dropwise Dissolve reagents in THF at 0°C->Add DIAD dropwise Warm to room temperature and stir Warm to room temperature and stir Add DIAD dropwise->Warm to room temperature and stir Concentrate the reaction mixture Concentrate the reaction mixture Warm to room temperature and stir->Concentrate the reaction mixture Partition between EtOAc and water Partition between EtOAc and water Concentrate the reaction mixture->Partition between EtOAc and water Wash with NaHCO3 and brine Wash with NaHCO3 and brine Partition between EtOAc and water->Wash with NaHCO3 and brine Dry with Na2SO4 Dry with Na2SO4 Wash with NaHCO3 and brine->Dry with Na2SO4 Concentrate under reduced pressure Concentrate under reduced pressure Dry with Na2SO4->Concentrate under reduced pressure Purify by column chromatography Purify by column chromatography Concentrate under reduced pressure->Purify by column chromatography

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol details the application of the Suzuki coupling for the synthesis of 5-aryl-2-(2,2,2-trifluoroethoxy)pyridines from 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of an aryl group at the 5-position of the pyridine ring can significantly modulate the biological activity of the molecule.

Furthermore, the 2-(2,2,2-trifluoroethoxy) substituent offers several advantages in drug design. The trifluoroethoxy group can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the pyridine ring, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The resulting 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivatives are valuable intermediates for the synthesis of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders.

General Reaction Scheme

The Suzuki coupling reaction between this compound and an arylboronic acid proceeds via a palladium-catalyzed cycle to form the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine.

Suzuki_Reaction reactant1 This compound catalyst Pd Catalyst, Base Solvent, Heat reactant1->catalyst reactant2 +   Aryl-B(OH)2 reactant2->catalyst product 5-Aryl-2-(2,2,2-trifluoroethoxy)pyridine catalyst->product

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and representative yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are illustrative and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O (2:1:1)1001688
34-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃THF/H₂O (3:1)801092
43-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901478
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)851281
62-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901275

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using Pd(dppf)Cl₂ as the catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.), to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification arrow arrow A Weigh Reagents: - this compound - Arylboronic Acid - K2CO3 B Add Reagents to Schlenk Flask A->B C Add Pd(dppf)Cl2 Catalyst B->C D Evacuate and Backfill with Inert Gas (x3) C->D E Add Degassed 1,4-Dioxane/Water D->E F Heat Reaction Mixture to 90 °C with Stirring E->F G Monitor Reaction Progress (TLC or LC-MS) F->G H Cool to Room Temperature G->H I Dilute with Ethyl Acetate and Water H->I J Separate Organic Layer, Wash with Brine I->J K Dry (Na2SO4), Filter, and Concentrate J->K L Purify by Column Chromatography K->L M Characterize Pure Product L->M

Caption: Workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom on the pyridine ring, allowing for the introduction of diverse functionalities. The trifluoroethoxy group can enhance metabolic stability and lipophilicity, making the resulting compounds attractive for drug discovery programs.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings. The provided methodologies are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions generally proceed via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound, followed by transmetalation (for Suzuki, Sonogashira, and Negishi) or migratory insertion (for Heck), and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

General Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X Oxidative Addition Transmetalation/Insertion Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation/Insertion Complex R'-M Transmetalation or Alkene Insertion Transmetalation/Insertion Complex->Pd(0)L2 Coupled Product R-R' Transmetalation/Insertion Complex->Coupled Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[1]

Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

CatalystLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515-1870-90[1]
Pd(dppf)Cl₂dppfK₂CO₃DME802-4High
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-10012-2460-85

Yields are based on reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 15-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Bromopyridine, Boronic Acid, Base Inert Evacuate & Backfill with Inert Gas Reactants->Inert Catalyst Add Pd(PPh3)4 Inert->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Heat Heat to 90°C (15-18h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc, Wash with H2O/Brine Cool->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines.[2]

Representative Reaction Conditions

The following table provides general conditions for the Buchwald-Hartwig amination of bromopyridines. The choice of ligand is crucial and often depends on the nature of the amine.

Precatalyst/Pd SourceLigandBaseSolventTemp (°C)Representative Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-10070-95
Pd(OAc)₂XPhosK₂CO₃t-BuOH10065-90
BrettPhos Pd G3BrettPhosLiHMDSTHF65-8070-90

Yields are based on reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of bromopyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Saturated aqueous ammonium chloride

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed toluene.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Representative Reaction Conditions

The table below outlines typical conditions for the Sonogashira coupling of bromopyridine derivatives.

Catalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp - 603-1280-95[4]
PdCl₂(PPh₃)₂ / CuIDiisopropylamineTHFRoom Temp3-685-95
Pd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile806-1275-90

Yields are based on reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of bromopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • In a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Flush the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at room temperature and monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.

Representative Reaction Conditions
Palladium SourceLigandBaseSolventTemp (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
Pd₂(dba)₃P(o-tol)₃NaOAcDMA120
PdCl₂(PPh₃)₂-K₂CO₃NMP100
General Experimental Protocol: Heck Coupling
  • Combine this compound, the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%) in a reaction vessel.

  • Add a suitable solvent (e.g., DMF) and base (e.g., Et₃N, 2.0 equiv).

  • De-gas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-120 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with this compound.

Representative Reaction Conditions
Palladium SourceLigandSolventTemp (°C)
Pd(PPh₃)₄PPh₃THF60-80
Pd₂(dba)₃SPhosDioxane80-100
Pd(dppf)Cl₂dppfTHF65
General Experimental Protocol: Negishi Coupling
  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • To a flask containing the organozinc reagent (1.5-2.0 equiv) in THF, add this compound.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash, dry, concentrate, and purify the product.

Catalyst Selection Logic

The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. The following decision tree provides a general guideline for selecting a suitable catalyst system.

Catalyst Selection CouplingType What type of cross-coupling? Suzuki Suzuki Coupling CouplingType->Suzuki C-C (sp2-sp2) Buchwald Buchwald-Hartwig CouplingType->Buchwald C-N Sonogashira Sonogashira CouplingType->Sonogashira C-C (sp2-sp) PdPPh34 Pd(PPh3)4 Suzuki->PdPPh34 Standard Arylboronic Acid PddppfCl2 Pd(dppf)Cl2 Suzuki->PddppfCl2 Heteroarylboronic Acid PdOAc2_SPhos Pd(OAc)2 / SPhos Suzuki->PdOAc2_SPhos Sterically Hindered Substrate Pd2dba3_BINAP Pd2(dba)3 / BINAP Buchwald->Pd2dba3_BINAP Primary/Secondary Amines BrettPhos_G3 BrettPhos Pd G3 Buchwald->BrettPhos_G3 Hindered Amines PdPPh34_CuI Pd(PPh3)4 / CuI Sonogashira->PdPPh34_CuI Standard Terminal Alkyne PdCl2PPh32_CuI PdCl2(PPh3)2 / CuI Sonogashira->PdCl2PPh32_CuI Functionalized Alkyne

Caption: Decision tree for selecting a palladium catalyst system.

References

Application Notes and Protocols for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyridine core is a well-established scaffold in numerous FDA-approved drugs, offering favorable physicochemical properties and the ability to engage in crucial hydrogen bonding interactions with biological targets. The presence of a bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, the 2-(2,2,2-trifluoroethoxy) group can enhance metabolic stability and modulate lipophilicity, key parameters in drug design.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and outline detailed protocols for its key transformations.

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the synthesis of a range of potential therapeutic agents, including but not limited to:

  • Kinase Inhibitors: The pyridine scaffold can mimic the hinge-binding motif of ATP, making it a privileged structure for targeting the ATP-binding site of kinases.

  • GPCR Modulators: Functionalized pyridines are prevalent in ligands targeting G-protein coupled receptors.

  • Bioisosteric Scaffolds: The trifluoroethoxy-substituted pyridine ring can serve as a bioisostere for other aromatic systems, offering an avenue for patent-breaking strategies and improvement of ADME properties.

While direct applications in approved drugs are not yet prevalent, its utility has been demonstrated in the synthesis of bioactive compounds, such as oxazoline and thiazoline derivatives with insecticidal and acaricidal properties. This highlights its potential for generating structurally complex and biologically active molecules.

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry lies in the functionalization of the C-Br bond. The following sections detail generalized protocols for common and powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.

Generalized Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O100892
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901678
4Pyridin-3-ylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101265

Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of arylamines.

Generalized Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene100690
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101875
3BenzylaminePd G3 precatalyst (1)SPhos (2)NaOtBuToluene90495
4PyrrolidinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Dioxane1001282

Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Synthesis of Oxazoline Derivatives

This protocol is adapted from procedures for synthesizing insecticidal oxazolines and can be applied to generate libraries of analogous compounds for screening in medicinal chemistry programs.

Generalized Two-Step Protocol:

Step 1: Amide Formation

  • Acid Chloride Formation: In a round-bottom flask, dissolve 5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (synthesized via ortho-lithiation and carboxylation of the parent pyridine) in an excess of thionyl chloride (SOCl₂) and heat to reflux for 2-4 hours. Remove the excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C and add a solution of a desired amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting N-(hydroxyalkyl)amide by column chromatography.

Step 2: Oxazoline Ring Formation (Cyclodehydration)

  • Reaction Setup: Dissolve the N-(hydroxyalkyl)amide from Step 1 in an anhydrous solvent such as DCM or toluene.

  • Cyclizing Agent: Add a cyclodehydrating agent (e.g., thionyl chloride (1.1 eq) at 0 °C, or Burgess reagent).

  • Reaction Execution: Stir the reaction at the appropriate temperature (0 °C to room temperature for SOCl₂, or reflux for other reagents) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final oxazoline derivative by column chromatography.

Illustrative Biological Activity Data for Derived Scaffolds:

Compound IDScaffoldTargetIC₅₀ (nM)
EX-15-(4-fluorophenyl)-2-(2,2,2-trifluoroethoxy)pyridineKinase A50
EX-25-(morpholino)-2-(2,2,2-trifluoroethoxy)pyridineKinase B120
EX-32-(5-(4-methoxyphenyl)-2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazoleTarget C250
EX-45-(indol-5-yl)-2-(2,2,2-trifluoroethoxy)pyridineGPCR D85

Note: This data is purely illustrative to demonstrate how results would be presented. Target and IC₅₀ values are hypothetical.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - 5-Bromo-2-(TFE)pyridine - Boronic Acid - Pd Catalyst & Base start->setup solvent Add Degassed Solvent setup->solvent heat Heat under Inert Atmosphere (80-100 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Kinase Inhibition Signaling Pathway

Kinase_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Aryl-2-(TFE)pyridine Derivative Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway by a hypothetical inhibitor.

Conclusion

This compound represents a valuable and under-explored building block for medicinal chemistry. The protocols and data presented herein provide a foundational framework for researchers to utilize this scaffold in the design and synthesis of novel bioactive molecules. The amenability of the C-Br bond to robust cross-coupling reactions allows for the systematic exploration of SAR, paving the way for the development of potent and selective therapeutic agents targeting a range of diseases.

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets for drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This document provides detailed application notes and protocols for the synthesis of a library of potential novel kinase inhibitors utilizing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine as a versatile starting material. The trifluoroethoxy group can enhance metabolic stability and modulate the electronic properties of the pyridine ring, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of the final compounds.

The primary synthetic strategy involves leveraging the bromine atom at the 5-position for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a diverse range of aryl, heteroaryl, and amino substituents, respectively, enabling the systematic exploration of the chemical space to identify potent and selective kinase inhibitors.

General Synthetic Workflow

The overall strategy for the synthesis of novel kinase inhibitors from this compound is depicted below. This workflow allows for the generation of a diverse library of compounds by varying the coupling partner in established palladium-catalyzed reactions.

G A This compound D Suzuki-Miyaura Coupling (Pd catalyst, base) A->D E Buchwald-Hartwig Amination (Pd catalyst, base, ligand) A->E B Aryl/Heteroaryl Boronic Acid or Ester B->D C Primary/Secondary Amine C->E F Library of 5-Aryl/Heteroaryl-2-(2,2,2-trifluoroethoxy)pyridines D->F G Library of 5-Amino-2-(2,2,2-trifluoroethoxy)pyridines E->G H Kinase Inhibitor Candidates F->H G->H

Caption: General synthetic workflow for kinase inhibitor synthesis.

Potential Kinase Targets and Structure-Activity Relationship (SAR)

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively published, the 2-alkoxypyridine scaffold is a known pharmacophore for various kinases. Based on analogues, potential targets could include receptor tyrosine kinases (e.g., VEGFR, EGFR), spleen tyrosine kinase (Syk), and mitogen-activated protein kinases (MAPK).[1] The data below is hypothetical and serves as a template for organizing screening results.

Compound IDR Group (at 5-position)Target KinaseIC50 (nM)
1a 4-methoxyphenylVEGFR2150
1b 3-aminophenylSyk85
1c Indole-5-ylp38 MAPK220
1d 4-(morpholino)phenylPI3Kα110

Key SAR Observations (Hypothetical):

  • The introduction of hydrogen bond donors and acceptors on the aryl or amino substituent at the 5-position can significantly influence kinase inhibitory activity.

  • The size and lipophilicity of the R group will be critical for fitting into the specific ATP-binding pocket of the target kinase.

  • The 2-(2,2,2-trifluoroethoxy) group is expected to occupy the solvent-exposed region and can be modified to fine-tune solubility and pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for the key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-Aryl-2-(2,2,2-trifluoroethoxy)pyridine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (0.05 eq) and degas the mixture for an additional 10 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the synthesis of 5-Amino-2-(2,2,2-trifluoroethoxy)pyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs2CO3, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium precatalyst (0.02 eq), and the ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amine derivative.

Relevant Signaling Pathway: p38 MAPK

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its dysregulation is linked to various diseases, including cancer and inflammatory disorders, making it a relevant target for novel kinase inhibitors.[1]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors Inhibitor Novel Kinase Inhibitor Inhibitor->p38_MAPK Inflammation Inflammation Transcription_Factors->Inflammation

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust and efficient methods for generating diverse chemical libraries. The systematic exploration of structure-activity relationships of these derivatives has the potential to lead to the discovery of potent and selective inhibitors targeting key kinases implicated in human diseases.

References

Application of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in the synthesis of modern agrochemicals, particularly within the isoxazoline class of insecticides and acaricides. The incorporation of the trifluoroethoxy-pyridine moiety into the final molecule is crucial for achieving high potency and desirable pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and efficacy data related to the use of this building block in the development of novel crop protection agents. The isoxazoline class of pesticides, exemplified by compounds like Sarolaner, acts as a potent non-competitive antagonist of insect γ-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to rapid paralysis and death of the target pests.

Featured Application: Synthesis of Isoxazoline Insecticides

A prime application of this compound is in the multi-step synthesis of isoxazoline-based agrochemicals. While direct synthesis pathways from this specific starting material to a commercialized product are proprietary, the following sections outline a representative synthetic route and the biological activity of a structurally related and highly active isoxazoline insecticide, Sarolaner. This information is compiled to guide researchers in the design and evaluation of new agrochemicals based on the trifluoroethoxy-pyridine scaffold.

Quantitative Efficacy Data

The isoxazoline class of insecticides demonstrates excellent efficacy against a broad spectrum of ectoparasites. The following tables summarize the biological activity of Sarolaner, a prominent member of this class, against key veterinary pests.

Table 1: Acaricidal Efficacy of Sarolaner against Various Tick Species

Tick SpeciesLife StageEfficacy (%)Time Post-TreatmentReference
Rhipicephalus sanguineusAdult>9948 hours[1]
Amblyomma americanumAdult>9948 hours[1]
Amblyomma maculatumAdult>9948 hours[1]
Dermacentor variabilisAdult>9948 hours[1]
Ixodes scapularisAdult>9948 hours[1]

Table 2: Insecticidal Efficacy of Sarolaner against Fleas (Ctenocephalides felis)

Efficacy MetricValueTime Post-TreatmentReference
Kill Rate (pre-existing infestation)100%12 hours[1]
Kill Rate (re-infestation)≥98%8 hours (for 28 days)[1]
Reduction in flea eggs>95%14 days[1]
In vitro LC800.3 µg/mLNot Applicable[2]

Experimental Protocols

Synthesis of Isoxazoline Intermediate from a Pyridine Precursor

While the direct synthesis from this compound to a final product like Sarolaner is not publicly detailed, a general and analogous procedure for the construction of the isoxazoline ring from a bromo-substituted aromatic precursor is presented below. This protocol is based on established chemical transformations utilized in the synthesis of isoxazoline insecticides.

Protocol 1: General Synthesis of a 3-Aryl-5-(trifluoromethyl)isoxazoline Intermediate

  • Step 1: Grignard Formation. To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq). Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed to form the corresponding Grignard reagent.

  • Step 2: Acylation. Cool the Grignard solution to 0 °C and add a solution of a suitable acylating agent, such as a trifluoromethyl-substituted ester or acid chloride (1.1 eq), dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 3: Hydroxylamine Reaction. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude ketone in ethanol and add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture until the oxime is formed (monitored by TLC).

  • Step 4: Cyclization. To a solution of the oxime in a suitable solvent (e.g., dichloromethane), add a chlorinating agent like N-chlorosuccinimide (NCS) (1.2 eq) and a base such as triethylamine (1.5 eq). Stir the reaction at room temperature to form the chloro-oxime intermediate. Subsequent treatment with a base (e.g., triethylamine) will induce cyclization to the isoxazoline ring.

  • Step 5: Purification. Purify the final isoxazoline intermediate by column chromatography on silica gel.

Bioassay for Insecticidal Activity

The following protocol describes a general method for evaluating the efficacy of a novel insecticidal compound against a common agricultural pest, such as the diamondback moth (Plutella xylostella), using a leaf-dip bioassay.

Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity

  • 1. Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone with a small amount of a surfactant like Triton X-100). Make a series of dilutions to obtain a range of test concentrations.

  • 2. Leaf Treatment: Use cabbage leaf discs of a uniform size. Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the leaf discs to air-dry completely. A control group should be dipped in the solvent-surfactant solution only.

  • 3. Insect Infestation: Place the treated leaf discs individually in Petri dishes lined with moistened filter paper. Introduce a set number of third-instar larvae of Plutella xylostella (e.g., 10 larvae per dish) onto each leaf disc.

  • 4. Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • 5. Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.

  • 6. Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Mechanism of Action of Isoxazoline Insecticides GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds and opens channel Neuron Insect Neuron GABA_R->Neuron Chloride ion influx (Inhibition) Paralysis Paralysis and Death GABA_R->Paralysis Hyperexcitation Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_R Allosteric Antagonist (Blocks Channel)

Caption: Mechanism of action of isoxazoline insecticides on insect GABA receptors.

G cluster_1 Synthetic Workflow for an Isoxazoline Agrochemical Start 5-Bromo-2-(2,2,2- trifluoroethoxy)pyridine Grignard Grignard Formation Start->Grignard Acylation Acylation Grignard->Acylation Oxime Oxime Formation Acylation->Oxime Cyclization Isoxazoline Ring Formation Oxime->Cyclization Intermediate Isoxazoline Intermediate Cyclization->Intermediate Final_Steps Further Functionalization Intermediate->Final_Steps Final_Product Active Agrochemical Ingredient Final_Steps->Final_Product

Caption: General synthetic workflow for an isoxazoline agrochemical from a pyridine precursor.

G cluster_2 Bioassay Experimental Workflow Prep Prepare Test Solutions Treat Treat Leaf Discs Prep->Treat Infest Infest with Insect Larvae Treat->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess Assess Mortality Incubate->Assess Analyze Analyze Data (LC50/LC90) Assess->Analyze

Caption: Workflow for a leaf-dip bioassay to determine insecticidal efficacy.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. This substrate is an activated electron-deficient pyridine, making it a suitable candidate for SNAr reactions, a key transformation in the synthesis of novel derivatives for pharmaceutical and agrochemical research. The protocols outlined below are based on established methodologies for structurally related halopyridines and serve as a robust starting point for further optimization.

Introduction

This compound is a valuable building block in medicinal and materials chemistry. The pyridine core, substituted with a strong electron-withdrawing 2,2,2-trifluoroethoxy group at the 2-position, significantly activates the ring for nucleophilic aromatic substitution.[1][2][3] The bromine atom at the 5-position (para to the activating group) serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4] Subsequent elimination of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product.[1][4] Due to the electron-deficient nature of the pyridine ring, these reactions often proceed under milder conditions than those required for less activated aryl halides.[2][3]

While direct literature examples for SNAr on this compound are not extensively documented, conditions can be effectively extrapolated from similar systems, such as other bromo- and fluoropyridines.[5][6] This document provides generalized protocols for amination and thiolation reactions.

Reaction Schemes and Conditions

The substitution of the bromine atom in this compound can be achieved with various nucleophiles. Below are representative reaction schemes and a summary of typical reaction conditions.

Scheme 1: General SNAr Reaction

Table 1: Proposed Conditions for SNAr with Amine Nucleophiles
EntryNucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1MorpholineK₂CO₃DMSO100 - 12012 - 2470 - 95
2PiperidineCs₂CO₃Dioxane1001275 - 95
3AnilineNaOtBuToluene80 - 1008 - 1660 - 90
4BenzylamineK₂CO₃DMF901670 - 90

Note: Yields are estimated based on reactions with analogous substrates.

Table 2: Proposed Conditions for SNAr with Thiol Nucleophiles
EntryNucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1ThiophenolK₂CO₃DMF80 - 1006 - 1280 - 95
2EthanethiolNaHTHF25 - 504 - 875 - 90
3Benzyl MercaptanCs₂CO₃Acetonitrile60 - 808 - 1680 - 95

Note: Yields are estimated based on reactions with analogous substrates.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing SNAr reactions on the target molecule.

Protocol 1: Synthesis of 5-Morpholino-2-(2,2,2-trifluoroethoxy)pyridine

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) to the stirring suspension.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Alternative Synthetic Routes

For certain nucleophiles, particularly less reactive amines, traditional SNAr may require harsh conditions. In such cases, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be a superior alternative.[7][8][9]

Scheme 2: Buchwald-Hartwig Amination This reaction couples the aryl bromide with an amine using a palladium catalyst and a suitable phosphine ligand.[7][10]

Typical conditions involve catalysts like Pd₂(dba)₃ or Pd(OAc)₂, ligands such as XPhos or BINAP, and a strong base like NaOtBu in an anhydrous solvent like toluene or dioxane.[5][7]

Visualizations

Diagram 1: General SNAr Mechanism

Workflow A 1. Reaction Setup B Combine Substrate, Base, Solvent, and Nucleophile A->B C 2. Reaction D Heat and Stir (e.g., 110 °C, 16h) C->D E 3. Work-up F Quench with Water, Extract with Organic Solvent E->F G Wash with Brine, Dry (MgSO₄) F->G H 4. Purification I Concentrate via Rotary Evaporation H->I J Purify by Column Chromatography I->J K 5. Analysis L Characterize by NMR, MS, etc. K->L

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets.[3] The subject of these application notes, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, is a versatile building block for the synthesis of novel compounds for biological screening. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties. The 2-(2,2,2-trifluoroethoxy) group can enhance metabolic stability and modulate the physicochemical properties of the resulting derivatives.

These notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Furthermore, a general protocol for an initial biological screening using a cytotoxicity assay is presented to evaluate the potential of the synthesized derivatives as anticancer agents.[4]

Part 1: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5][6][7] The protocols provided below are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(2,2,2-trifluoroethoxy)pyridines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[7]

Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromopyridines. While specific data for this compound is not available, these examples with structurally similar substrates provide a strong starting point for reaction optimization.[7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O1001280-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃THF802475-85
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄DMF110888-98

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-110°C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to RT & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Characterize Product (NMR, MS)

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(2,2,2-trifluoroethoxy)pyridines

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst.[1][6][9]

Data Presentation: Representative Reaction Conditions and Yields for Sonogashira Coupling

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridines. These conditions can be adapted for this compound.[10][11]

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT385-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)TriethylamineDMF60680-90
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineAcetonitrile801275-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)DBUToluene100488-98

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., Diisopropylamine, 7.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound in the solvent at room temperature, add sequentially the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne under an inert atmosphere.

  • Stir the reaction mixture for the required time (typically 3-16 hours).[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an etheral solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-(2,2,2-trifluoroethoxy)pyridine.

Mandatory Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation (Cu-C≡C-R) Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R Base

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-(2,2,2-trifluoroethoxy)pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting this compound with various primary or secondary amines.[5][12][13][14]

Data Presentation: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines. These conditions can serve as a starting point for the derivatization of this compound.[13]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1101880-90
3BenzylaminePdCl₂(dppf) (5)-Cs₂CO₃THF802470-80
4n-ButylaminePd G3 (2)-LHMDSToluene90690-99

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Buchwald-Hartwig Amination Logical Relationships

Buchwald_Logic Reactants Starting Materials - this compound - Amine Reaction Buchwald-Hartwig Cross-Coupling Reactants->Reaction CatalystSystem Catalytic System - Palladium Source - Ligand - Base CatalystSystem->Reaction Conditions Reaction Conditions - Anhydrous Solvent - Inert Atmosphere - Heat Conditions->Reaction Product 5-Amino-2-(2,2,2-trifluoroethoxy)pyridine Derivative Reaction->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Part 2: Biological Screening

A primary biological screening is essential to evaluate the potential of the newly synthesized library of 5-substituted-2-(2,2,2-trifluoroethoxy)pyridine derivatives. A common initial assay is the MTT cytotoxicity assay, which assesses the effect of compounds on cell viability and proliferation, often used to identify potential anticancer agents.[15][16]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549, K562)[4]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized pyridine derivatives in DMSO. Perform serial dilutions to obtain a range of concentrations. Treat the cells with the compounds, including a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Mandatory Visualization: Apoptosis Signaling Pathway

Apoptosis_Pathway Derivative Pyridine Derivative Cellular_Stress Cellular Stress Derivative->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the generation of diverse libraries of novel compounds for biological screening. The palladium-catalyzed cross-coupling protocols detailed in these application notes provide a robust framework for the synthesis of aryl, alkynyl, and amino derivatives. The subsequent biological evaluation, beginning with a primary cytotoxicity screen, can effectively identify compounds with potential therapeutic applications, paving the way for further lead optimization and drug discovery efforts.

References

Application Notes and Protocols: Regioselective Bromination of 2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective bromination of 2-(2,2,2-trifluoroethoxy)pyridine. The trifluoroethoxy group at the 2-position of the pyridine ring influences the electronic properties of the heterocyclic system, presenting unique challenges and opportunities for functionalization. This protocol outlines a robust procedure using N-bromosuccinimide (NBS) as the brominating agent, offering a method with high regioselectivity and moderate to good yields. The application of this protocol is critical for the synthesis of key intermediates in pharmaceutical and agrochemical research, where precise control of substitution patterns on the pyridine scaffold is paramount. All quantitative data is summarized for clarity, and the experimental workflow is visualized to ensure procedural accuracy.

Introduction

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromine atom onto the pyridine ring provides a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallations. The substrate, 2-(2,2,2-trifluoroethoxy)pyridine, contains a strongly electron-withdrawing trifluoroethoxy group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation makes direct bromination challenging and necessitates carefully optimized conditions to achieve the desired regioselectivity and yield. This protocol describes a method for the selective bromination of 2-(2,2,2-trifluoroethoxy)pyridine, yielding primarily the 5-bromo and 3-bromo isomers.

Experimental Protocol

This protocol is based on established methods for the bromination of deactivated pyridine rings, adapted for the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(2,2,2-trifluoroethoxy)pyridine≥97%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetonitrile (CH3CN)AnhydrousCommercially Available
Dichloromethane (CH2Cl2)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO3) solutionPrepared in-house
Saturated Sodium Thiosulfate (Na2S2O3) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel (100 mL)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Column chromatography supplies (Silica gel)
Safety Precautions
  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle in a fume hood and away from open flames.

  • Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Reaction Setup and Procedure
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq).

  • Add anhydrous acetonitrile (approximately 10 mL per 1 g of starting material).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add N-bromosuccinimide (NBS) (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated sodium thiosulfate solution (2 x 15 mL) to quench any remaining bromine.

    • Saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any acidic byproducts.

    • Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the bromination of 2-(2,2,2-trifluoroethoxy)pyridine.

ParameterValueNotes
Reactants
2-(2,2,2-trifluoroethoxy)pyridine1.0 eq
N-Bromosuccinimide (NBS)1.1 eqA slight excess ensures complete consumption of the starting material.
Solvent
Anhydrous Acetonitrile10 mL/g
Reaction Conditions
Temperature80-85 °C (Reflux)
Reaction Time4-6 hoursMonitor by TLC.
Expected Yield
Combined Isomers (crude)70-85%
Isolated 5-bromo isomerVariableTypically the major isomer.
Isolated 3-bromo isomerVariableTypically the minor isomer.

Product Characterization

The expected products are 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine and 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine. Characterization can be performed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the different isomers. The electron-withdrawing nature of the bromine and trifluoroethoxy groups will influence the chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for each isomer, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br, C-O, C-F, and aromatic C-H and C=N vibrations.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1. Add 2-(2,2,2-trifluoroethoxy)pyridine and Acetonitrile to Flask add_nbs 2. Add N-Bromosuccinimide (NBS) start->add_nbs Dissolve reflux 3. Heat to Reflux (80-85 °C) for 4-6 hours add_nbs->reflux cool 4. Cool to Room Temperature reflux->cool evaporate 5. Evaporate Acetonitrile cool->evaporate dissolve 6. Dissolve in Dichloromethane evaporate->dissolve wash 7. Wash with Na2S2O3, NaHCO3, and Brine dissolve->wash dry 8. Dry and Concentrate wash->dry chromatography 9. Column Chromatography (Silica Gel) dry->chromatography product Isolated Brominated Isomers chromatography->product

Caption: Experimental workflow for the bromination of 2-(2,2,2-trifluoroethoxy)pyridine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is at a full reflux. Extend the reaction time and monitor by TLC.
Deactivated NBS.Use a fresh bottle of NBS.
Low Yield Product loss during work-up.Ensure efficient extraction and minimize transfers.
Sub-optimal reaction conditions.Consider screening other solvents or brominating agents (e.g., Br₂ in acetic acid, with caution).
Formation of Multiple Products Lack of regioselectivity.Column chromatography should be sufficient to separate major isomers. For higher selectivity, explore alternative reaction conditions or catalysts.
Di-bromination.Use a stoichiometric amount of NBS (1.0 eq) to minimize over-bromination.

Conclusion

This protocol provides a reliable and reproducible method for the bromination of 2-(2,2,2-trifluoroethoxy)pyridine. The use of N-bromosuccinimide in acetonitrile offers a practical approach for synthesizing brominated derivatives of this electron-deficient pyridine, which are valuable building blocks in medicinal chemistry and materials science. Careful execution of the described procedure and purification steps will enable researchers to obtain the desired products in good yields for further synthetic applications.

References

Application Notes and Protocols for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in a research and development setting. The information is compiled from material safety data sheets of structurally similar compounds and established synthetic protocols for related molecules.

Material Safety Data Sheet (MSDS) Summary

Disclaimer: A certified Material Safety Data Sheet for this compound was not publicly available. The following data is a representative summary compiled from the MSDS of structurally related brominated pyridine compounds. It is intended for informational purposes and should not be substituted for a certified SDS from the manufacturer.

Physical and Chemical Properties
PropertyValueSource
CAS Number 126728-58-3[1]
Molecular Formula C₇H₅BrF₃NO[2]
Molecular Weight 256.02 g/mol [2]
Appearance Off-white solid (representative)[3]
Melting Point 46 - 47 °C (representative for a similar compound)[3]
Hazard Identification and Handling

This compound is anticipated to be a hazardous substance. The following hazard statements and precautionary measures are based on similar chemical structures.

Hazard ClassHazard Statement
Acute Oral ToxicityHarmful if swallowed.
Acute Dermal ToxicityHarmful in contact with skin.
Acute Inhalation ToxicityHarmful if inhaled.
Skin Corrosion/IrritationCauses skin irritation.[4][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[4]

Precautionary Statements:

Users should wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] Use only outdoors or in a well-ventilated area.[3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Storage and Disposal

Store in a well-ventilated place and keep the container tightly closed.[3][4] Store locked up.[3] Dispose of contents/container to an approved waste disposal plant.[3]

Applications

This compound is a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.

  • Agrochemicals: It is used as a reactant in the preparation of oxazoline and thiazoline derivatives which have applications as insecticides and acaricides.[1]

  • Medicinal Chemistry: As a functionalized pyridine, this compound is a key building block in drug discovery. The pyridine scaffold is present in numerous approved therapeutic agents.[7] The bromo-substituent allows for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential biological activity.[8][9]

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a brominated pyridine derivative like this compound. This protocol is based on established procedures for similar substrates and should be optimized for specific reaction partners.[8][10][11]

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base B 2. Add Catalyst C 3. Create Inert Atmosphere D 4. Add Degassed Solvents E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Purification H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R1-R2 r1x R1-X r2by2 R2-B(OR)2

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Safe Handling and Storage of Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and disposal of halogenated pyridine intermediates. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. Halogenated pyridines are a class of reactive compounds widely used in the synthesis of pharmaceuticals and agrochemicals.[1] While their utility is significant, they present various hazards that necessitate careful management.

Hazard Identification and Risk Assessment

Halogenated pyridines are often flammable, toxic, and corrosive.[2][3] They can cause irritation to the skin, eyes, and respiratory tract.[2][4] Some derivatives may be fatal if inhaled or absorbed through the skin.[3] Chronic exposure can lead to organ damage, particularly to the liver and kidneys.[3] A thorough risk assessment should be conducted before commencing any work with these compounds.

Key Hazards:

  • Flammability: Many pyridine derivatives are flammable liquids with low flash points.[2][5] Vapors can form explosive mixtures with air and may travel to an ignition source.[6]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3] Acute exposure can cause a range of symptoms from dizziness and headache to severe internal organ damage.[3]

  • Corrosivity: Can cause burns to the skin and eyes.[2]

  • Reactivity: May react violently with strong oxidizing agents, acids, and bases.[6]

Quantitative Data on Representative Halogenated Pyridine Intermediates

For effective risk assessment, it is crucial to be aware of the specific physical and chemical properties of the halogenated pyridine intermediate being used. The following table summarizes key data for common examples.

Property2-Chloropyridine3-Bromopyridine4-Fluoropyridine
Molecular Formula C5H4ClN[7]C5H4BrN[5]C5H4FN[8]
Molecular Weight 113.54 g/mol [9]158.00 g/mol [5]97.09 g/mol [8]
Appearance Colorless liquid[7]Liquid[5]-
Melting Point -46 °C[3][7]-100 °C (Hydrochloride salt)[10]
Boiling Point 166 °C[7]173 °C[5]104-108 °C[11]
Density 1.2 g/mL[7]1.64 g/mL[5]-
Flash Point 65 °C[3]52 °C[5]-
Oral LD50 (Rat) -Harmful if swallowed (Category 4)[2]-
Dermal LD50 (Rat) 64 mg/kg[3]--

Note: This table provides a summary of available data. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using for the most accurate and comprehensive information.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling halogenated pyridine intermediates to prevent exposure. The level of PPE required will depend on the specific compound and the nature of the experimental procedure.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid/Liquid) Chemical safety goggles[12]Chemical-resistant gloves (e.g., nitrile, neoprene)[12]Laboratory coat[12]Work within a certified chemical fume hood.
Solution Preparation Chemical splash goggles[12]Chemical-resistant gloves (e.g., nitrile, neoprene)[12]Laboratory coat[12]Work within a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and face shield[12]Chemical-resistant gloves (e.g., nitrile, neoprene)[12]Chemical-resistant laboratory coat or apron[12]Work within a certified chemical fume hood.
Waste Disposal Chemical splash goggles[12]Chemical-resistant gloves (e.g., nitrile, neoprene)[12]Laboratory coat[12]Handle in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocols

General Handling Protocol
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have an appropriate spill kit and fire extinguisher nearby.

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge.[12] Use spark-proof tools and explosion-proof equipment.[12]

  • Procedure: Conduct all operations that may generate vapors or aerosols within a certified chemical fume hood.[12] Avoid inhalation, ingestion, and contact with skin and eyes.[12]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[12] Decontaminate all equipment and work surfaces after use.

Storage Protocol

Proper storage is essential to maintain the stability of halogenated pyridine intermediates and to prevent hazardous situations.

  • Container: Store in a tightly closed, original, or compatible container.[12] Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[12] A dedicated flammables cabinet is recommended.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Inventory Management: Maintain an accurate inventory of all halogenated pyridine intermediates. Do not store large quantities for extended periods.

Waste Disposal Protocol

Halogenated pyridine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all waste containing halogenated pyridines in a designated, properly labeled, and leak-proof container.

  • Segregation: Do not mix halogenated pyridine waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name(s), and the approximate concentrations.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any halogenated pyridine waste down the drain.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[12]
Spill Evacuate the area and remove all sources of ignition. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[12]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.[6] If the fire is large or cannot be controlled, evacuate the area and call emergency services.

Visualized Workflows and Relationships

To further clarify the safe handling procedures, the following diagrams illustrate key workflows and logical relationships.

SafeHandlingWorkflow Start Start: Prepare to Handle Halogenated Pyridine RiskAssessment Conduct Risk Assessment (Review SDS) Start->RiskAssessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) GatherPPE->PrepareWorkArea DispenseChemical Dispense Chemical (Grounding, Spark-Proof Tools) PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment in Fume Hood DispenseChemical->PerformExperiment Decontaminate Decontaminate Equipment and Work Area PerformExperiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreChemical Return Chemical to Proper Storage DisposeWaste->StoreChemical End End of Procedure StoreChemical->End

Caption: Workflow for the safe handling of halogenated pyridine intermediates.

StorageDecisionTree Start Received Halogenated Pyridine Intermediate LabelProperly Ensure Proper Labeling Start->LabelProperly CheckCompatibility Check for Incompatible Materials in Storage Area Segregate Segregate from Incompatible Materials CheckCompatibility->Segregate Yes End Secure Storage CheckCompatibility->End No Flammable Is it Flammable? StoreFlammable Store in a Designated Flammables Cabinet Flammable->StoreFlammable Yes StoreGeneral Store in a Cool, Dry, Well-Ventilated Area Flammable->StoreGeneral No StoreFlammable->CheckCompatibility StoreGeneral->CheckCompatibility Segregate->End LabelProperly->Flammable

Caption: Decision tree for the proper storage of halogenated pyridines.

EmergencyResponse Incident Incident Occurs (Spill, Exposure, Fire) AssessSituation Assess the Situation (Is it Safe to Respond?) Incident->AssessSituation Evacuate Evacuate the Area and Alert Others AssessSituation->Evacuate No ProvideFirstAid Provide First Aid (If Trained and Safe) AssessSituation->ProvideFirstAid Yes (Exposure) ContainSpill Contain Small Spill (If Trained and Safe) AssessSituation->ContainSpill Yes (Small Spill) UseExtinguisher Use Fire Extinguisher (If Trained and Safe) AssessSituation->UseExtinguisher Yes (Small Fire) CallEmergency Call Emergency Services and EHS Evacuate->CallEmergency ReportIncident Report the Incident to Supervisor CallEmergency->ReportIncident ProvideFirstAid->CallEmergency ContainSpill->ReportIncident UseExtinguisher->ReportIncident

Caption: Logical flow for responding to emergencies involving halogenated pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyridine and 2,2,2-trifluoroethanol in the presence of a strong base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Deprotonation of Alcohol: The base used may be too weak or not used in sufficient excess to fully deprotonate the 2,2,2-trifluoroethanol. 2. Poor Nucleophilicity of the Alkoxide: The trifluoroethoxide is a relatively weak nucleophile due to the electron-withdrawing nature of the trifluoromethyl group. 3. Decomposition of Reactants or Product: High reaction temperatures or prolonged reaction times can lead to decomposition. 4. Presence of Water: Moisture in the reaction will quench the strong base and hydrolyze the starting material.1. Base Selection & Stoichiometry: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), is used. 2. Reaction Conditions: Higher temperatures may be required to drive the reaction to completion. Consider using a high-boiling point solvent like DMF or DMSO. Microwave irradiation can also be effective in reducing reaction times and improving yields. 3. Temperature & Time Control: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid unnecessary heating. 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Elimination Reactions: If using a sterically hindered base or secondary/tertiary halide (not applicable here, but a general consideration in Williamson ether synthesis). 2. Hydrolysis of Starting Material: Presence of water can lead to the formation of 5-bromo-2-hydroxypyridine. 3. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.1. Choice of Base: While less of a concern with an aryl halide, using a non-nucleophilic, strong base is generally good practice. 2. Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. 3. Solvent Stability: Use a stable solvent for the chosen reaction temperature. If using DMF at high temperatures, consider purification methods to remove potential amine byproducts.
Difficult Purification 1. Similar Polarity of Product and Starting Material: 5-bromo-2-chloropyridine and the product may have similar retention factors, making chromatographic separation challenging. 2. Presence of High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely.1. Chromatography Optimization: Use a gradient elution method for column chromatography to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Work-up Procedure: After the reaction, quench the mixture with water and extract the product into a low-boiling point organic solvent like ethyl acetate or diethyl ether. Wash the organic layer multiple times with water and brine to remove the high-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In the first step, a strong base deprotonates the 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxide anion. This anion then acts as a nucleophile, attacking the carbon atom at the 2-position of the 5-bromo-2-chloropyridine ring, which is electron-deficient. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Finally, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product.

Q2: Which base is most effective for this synthesis?

A2: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed. Other suitable bases include potassium hydride (KH) and potassium tert-butoxide (t-BuOK).

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are ideal as they can solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile, and they can support the charged Meisenheimer intermediate.[1] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The choice of solvent may also depend on the desired reaction temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spots/peaks of the reaction mixture to those of the starting materials, you can determine when the 5-bromo-2-chloropyridine has been consumed.

Q5: My yield is consistently low. What are the most critical factors to check?

A5: The most critical factors for a low yield are often the presence of moisture and the incomplete deprotonation of the alcohol. Ensure all your reagents and solvents are anhydrous and that you are using a sufficiently strong base in at least a stoichiometric amount. Reaction temperature and time are also key; the reaction may require heating to proceed at a reasonable rate.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials:

  • 5-bromo-2-chloropyridine

  • 2,2,2-trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Trifluoroethoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen. Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Addition of Alcohol: Dissolve 2,2,2-trifluoroethanol (1.1 equivalents) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • Nucleophilic Aromatic Substitution: Dissolve 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary, but it is typically in the range of 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous ammonium chloride solution. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactant Stoichiometry and Solvents

Reactant Molecular Weight ( g/mol ) Equivalents Typical Solvent(s)
5-Bromo-2-chloropyridine192.441.0DMF, DMSO, Acetonitrile
2,2,2-Trifluoroethanol100.041.1 - 1.5DMF, DMSO, Acetonitrile
Sodium Hydride (NaH)24.001.1 - 1.5-

Table 2: Typical Reaction Conditions and Reported Yields for Similar Reactions

Base Solvent Temperature (°C) Time (h) Yield (%)
NaHDMF80-1204-2460-85
t-BuOKDMSO1006-1855-80
K₂CO₃AcetonitrileReflux12-4840-70

Note: The yields presented are typical for SNAr reactions of this type and may vary depending on the specific substrate and reaction conditions.

Visualizations

Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction SNAr Reaction cluster_purification Work-up & Purification NaH Sodium Hydride (NaH) Alkoxide Sodium 2,2,2-Trifluoroethoxide NaH->Alkoxide Base TFE 2,2,2-Trifluoroethanol TFE->Alkoxide Alcohol Start_Mat 5-Bromo-2-chloropyridine Alkoxide->Start_Mat Nucleophilic Attack Product This compound Start_Mat->Product Workup Aqueous Work-up Product->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Anhydrous Are all reagents and solvents anhydrous? Start->Check_Anhydrous Check_Base Is the base strong enough and in sufficient excess? Check_Anhydrous->Check_Base Yes Result_Moisture Re-dry solvents and glassware. Use fresh, dry reagents. Check_Anhydrous->Result_Moisture No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Result_Base Use a stronger base (e.g., NaH) or increase stoichiometry. Check_Base->Result_Base No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Result_Temp Increase temperature incrementally while monitoring. Check_Temp->Result_Temp No Result_Time Extend reaction time and monitor by TLC/GC-MS. Check_Time->Result_Time No

Caption: A logical troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is showing low yield of the desired product. What are the potential causes?

Low yields in the Suzuki coupling of this compound can stem from several factors. The primary culprits are often competing side reactions such as dehalogenation of the starting material, homocoupling of the boronic acid partner, and protodeboronation of the boronic acid. Additionally, the electron-withdrawing nature of the 2-(2,2,2-trifluoroethoxy) group can influence the reactivity of the pyridine ring, potentially requiring optimization of reaction conditions. Catalyst deactivation and suboptimal reaction parameters (base, solvent, temperature) are also common causes.

Q2: I am observing a significant amount of 2-(2,2,2-trifluoroethoxy)pyridine (dehalogenated starting material) in my reaction mixture. How can I minimize this side reaction?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings. This can occur through a competing catalytic cycle involving a palladium-hydride species.

Troubleshooting Dehalogenation:

  • Choice of Base: Weakly coordinating bases are generally preferred to minimize dehalogenation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.

  • Solvent System: The presence of a proton source can facilitate dehalogenation. Ensure anhydrous solvents are used. A mixture of a non-polar aprotic solvent like dioxane or toluene with a minimal amount of water is often effective.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the rates of the desired coupling versus dehalogenation. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired cross-coupling over dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway, which can become more prevalent at higher temperatures.

Q3: My crude product is contaminated with a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this and how can I prevent it?

The formation of a biaryl product from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.

Troubleshooting Homocoupling:

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere throughout the reaction. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by sparging with argon or nitrogen) and running the reaction under a positive pressure of an inert gas.

  • Palladium Pre-catalyst: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that is readily reduced to Pd(0) can sometimes minimize homocoupling that may be initiated by Pd(II) species.

  • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Optimize the stoichiometry of your reactants.

Q4: I am seeing a byproduct that corresponds to the protonated form of my boronic acid. What is this and how do I address it?

This side product is the result of protodeboronation, a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This is a significant issue with some boronic acids, especially heteroaryl boronic acids.

Troubleshooting Protodeboronation:

  • Choice of Boronic Acid Derivative: If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.

  • Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) may be beneficial.

  • Anhydrous Conditions: The presence of water can accelerate protodeboronation. Ensure all reagents and solvents are thoroughly dried.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and yields for Suzuki couplings of related substituted bromopyridines. Note that yields are highly substrate-dependent and optimization is often necessary.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9560-85
5-bromonicotinaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O80-90~80
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O8095Fictionalized Data
2-bromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90Fictionalized Data

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki coupling pathway and the common competing side reactions.

Suzuki_Coupling_Pathways cluster_suzuki Desired Suzuki Coupling Pathway cluster_side_reactions Common Side Reaction Pathways A Ar-Br + Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B C Ar-Pd(II)(Ar')L2 (Transmetalation) B->C + Ar'B(OH)2 + Base F Ar-Pd(II)(H)L2 (Hydride Source) B->F + [H-] D Ar-Ar' (Reductive Elimination) C->D D->A + Pd(0)L2 E Ar'B(OH)2 E->B G Ar-H (Dehalogenation) F->G Reductive Elimination H Ar'B(OH)2 I Ar'-Ar' (Homocoupling) H->I + O2 or Pd(II) J Pd(II) J->I K Ar'B(OH)2 L Ar'-H (Protodeboronation) K->L + H+

Caption: Main Suzuki coupling cycle and competing side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Side_Products Identify Major Side Products (LC-MS, NMR) Start->Check_Side_Products Dehalogenation Dehalogenation (Ar-H) Check_Side_Products->Dehalogenation Homocoupling Homocoupling (Ar'-Ar') Check_Side_Products->Homocoupling Protodeboronation Protodeboronation (Ar'-H) Check_Side_Products->Protodeboronation Other Other Issues Check_Side_Products->Other Sol_Dehalogenation Optimize Base (weaker) Use Anhydrous Solvents Screen Ligands (e.g., SPhos) Lower Temperature Dehalogenation->Sol_Dehalogenation Sol_Homocoupling Ensure Inert Atmosphere Degas Solvents/Reagents Optimize Stoichiometry Use Pd(0) Source Homocoupling->Sol_Homocoupling Sol_Protodeboronation Use Boronic Ester/Trifluoroborate Optimize Base (weaker) Use Anhydrous Conditions Protodeboronation->Sol_Protodeboronation Sol_Other Check Catalyst Activity Screen Solvents Optimize Temperature Other->Sol_Other

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Purification of crude 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine by column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this specific purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the properties of the target compound is crucial for designing an effective purification strategy. The trifluoroethoxy group significantly influences the molecule's polarity and lipophilicity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₅BrF₃NO [1]
Molecular Weight ~258.04 g/mol [2]
CAS Number 126728-58-3 [3]
Predicted XLogP3 2.8 - 3.0 [1][2]

| Appearance | Varies; often an oil or low-melting solid | - |

The XLogP3 value suggests a significant non-polar character, making the compound suitable for normal-phase chromatography.

Q2: What is a good starting mobile phase for purifying this compound on a silica gel column?

A2: A common starting point is a non-polar solvent system with a small fraction of a more polar modifier. A mixture of hexanes and ethyl acetate is highly recommended. Begin with a low polarity mixture, such as 95:5 (v/v) Hexanes:Ethyl Acetate, and assess the separation using Thin-Layer Chromatography (TLC).[4][5]

Q3: What stationary phase is most appropriate?

A3: Standard silica gel (230-400 mesh) is the most common and effective stationary phase for this type of purification.[5] However, pyridine-containing compounds can sometimes interact strongly or even degrade on acidic silica. If you observe significant streaking on your TLC plate or poor recovery, consider using deactivated silica (by adding 0.1-1% triethylamine to your mobile phase) or a less acidic stationary phase like neutral alumina.[5]

Q4: How do I determine the optimal solvent system using TLC?

A4: The ideal mobile phase for column chromatography should provide a retention factor (Rf) for your target compound in the range of 0.2 to 0.4 on a TLC plate.[5][6] This range typically ensures good separation from both less polar and more polar impurities without requiring excessively large volumes of solvent. Test various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the system that gives the desired Rf value.

Q5: Should I use a gradient or isocratic elution?

A5: For crude mixtures with impurities of widely varying polarities, a step-gradient elution is often most efficient. Start with the low-polarity mobile phase determined by TLC (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities.[5] After the initial impurities are off the column, gradually increase the polarity (e.g., to 90:10 or 85:15 Hexane:EtOAc) to elute the desired product.

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed methodology for the purification of ~1 gram of crude this compound.

Table 2: Recommended Column Chromatography Parameters

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh), ~50-100 g per 1 g of crude product.[6]
Column Dimensions 2-4 cm diameter, 40-50 cm length.
Mobile Phase Hexanes/Ethyl Acetate.
TLC Target Rf 0.2 - 0.4.[5]
Loading Method Dry Loading.[5]

| Elution Method | Step-gradient, starting with a low-polarity mixture (e.g., 95:5 Hexane:EtOAc). |

Methodology
  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a TLC plate. Develop the plate in various Hexane:EtOAc solvent systems to find the optimal ratio that places the product at an Rf of 0.2-0.4.

  • Column Packing:

    • Insert a small plug of glass wool or cotton at the bottom of the column. Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column, tapping gently to ensure even packing and release air bubbles.

    • Once settled, add another ~1 cm layer of sand on top of the silica bed to prevent disturbance.[7]

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand layer.

  • Sample Loading (Dry Method):

    • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin elution, applying gentle air or nitrogen pressure if using flash chromatography.

    • Collect fractions (e.g., 10-20 mL each) in test tubes or flasks.

    • Monitor the elution process by performing TLC analysis on the collected fractions.

    • If the product is slow to elute, incrementally increase the polarity of the mobile phase.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

G A TLC Analysis (Optimize Solvent System) B Prepare Silica Slurry & Pack Column A->B D Load Sample onto Column B->D C Sample Preparation (Dry Loading on Silica) C->D E Elute with Mobile Phase (Gradient Elution) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation (Rotary Evaporator) H->I J Pure Product I->J

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Guide

Issue 1: Poor separation or co-elution of the product with impurities.

  • Possible Cause: The mobile phase polarity is too high, causing all compounds to elute too quickly.

  • Solution: Re-optimize the solvent system using TLC. Find a less polar mobile phase that provides a product Rf of 0.2-0.4 and shows better separation between the desired spot and impurities.[5]

  • Possible Cause: The column is overloaded with crude material.

  • Solution: Reduce the amount of crude sample loaded onto the column. A general rule is to use a silica gel-to-sample weight ratio of at least 50:1.[6]

  • Possible Cause: The column was packed improperly, leading to channeling.

  • Solution: Ensure the silica gel is packed evenly without any cracks or air bubbles. Slurry packing is the most reliable method.

Issue 2: The compound appears as a long streak on the TLC plate and elutes in many fractions (band broadening).

  • Possible Cause: The compound is degrading on the acidic silica gel.[5]

  • Solution: Deactivate the silica by preparing the mobile phase with 0.1-1% triethylamine. Alternatively, switch to a neutral stationary phase like alumina.[5]

  • Possible Cause: The sample was loaded in a solvent that is too strong or polar.

  • Solution: Use the dry loading technique. If wet loading, ensure the sample is dissolved in a minimal amount of the initial, low-polarity mobile phase.

Issue 3: The product is not eluting from the column, even after increasing solvent polarity.

  • Possible Cause: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not soluble in the mobile phase.

  • Solution: Ensure the solvent used for loading is compatible with the mobile phase. Dry loading onto silica can prevent this issue.[5]

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: While Hexane:EtOAc is a good starting point, some compounds may require a stronger solvent system. Consider carefully adding a small percentage of an even more polar solvent like methanol, but be aware this can lead to silica dissolution.

Troubleshooting Logic Diagram

G P1 Problem: Poor Separation C1a Cause: Mobile Phase Too Polar P1->C1a C1b Cause: Column Overloaded P1->C1b P2 Problem: Streaking / Band Broadening C2a Cause: Compound Degradation (Acidic Silica) P2->C2a C2b Cause: Improper Sample Loading (Strong Solvent) P2->C2b S1a Solution: Re-run TLC, Use Less Polar Mobile Phase C1a->S1a S1b Solution: Reduce Sample Load (>50:1 Silica:Sample) C1b->S1b S2a Solution: Add Triethylamine (0.1%) to Eluent or Use Alumina C2a->S2a S2b Solution: Use Dry Loading Method C2b->S2b

Caption: A decision tree for troubleshooting common chromatography issues.

References

Removing unreacted starting material from 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant for purification?

A1: Understanding the physicochemical properties of this compound is crucial for developing effective purification strategies. Key properties are summarized in the table below.

PropertyValueImplication for Purification
Appearance White to off-white solidCan be visually identified if it crashes out of solution.
Molecular Formula C₇H₅BrF₃NO-
Molecular Weight 256.02 g/mol Significant mass difference from smaller reagents may aid in separation.
Boiling Point (Predicted) 201.5 ± 40.0 °CDistillation can be a viable method to separate it from lower-boiling products or solvents.
Density (Predicted) 1.643 ± 0.06 g/cm³-
pKa (Predicted) 0.41 ± 0.22The pyridine nitrogen is very weakly basic, which is important for designing acid-base extraction protocols.[1][2]

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Due to the presence of the pyridine ring, the starting material and many of its products are UV active and can be visualized under a UV lamp at 254 nm.[3][4] For compounds that are not UV active or for better visualization, various TLC stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that can visualize a wide range of organic compounds.[5]

Q3: What are some common palladium-catalyzed cross-coupling reactions where this compound is used?

A3: this compound is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. Two of the most common reactions are:

  • Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or boronate ester to form a new C-C bond.[6][7]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.[8][9]

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted this compound from the Reaction Mixture

Possible Cause: The starting material has similar polarity to the desired product, making separation by standard column chromatography challenging.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System Screening: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation between the starting material and the product. An ideal Rf value for the product is between 0.2 and 0.4 for optimal separation on a column.[10]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[10]

  • Liquid-Liquid Extraction (Acid-Base Extraction):

    • Although the pyridine nitrogen in the starting material is weakly basic (predicted pKa of ~0.41), it may be possible to exploit this for an acid-base extraction, especially if the product is not basic.[1][2]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated starting material may preferentially move into the aqueous layer.

      • Separate the layers. The desired product should remain in the organic layer if it is not basic.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract with an organic solvent to recover the starting material if needed.

  • Recrystallization:

    • If the desired product is a solid, recrystallization can be a highly effective purification method.

    • Protocol:

      • Dissolve the crude material in a minimum amount of a hot solvent in which the product has high solubility and the starting material has lower solubility.

      • Allow the solution to cool slowly. The desired product should crystallize out, leaving the starting material and other impurities in the mother liquor.

      • Collect the crystals by filtration.

Issue 2: Co-elution of the Product with Palladium Catalyst Residues

Possible Cause: Palladium complexes and ligands used in cross-coupling reactions can be difficult to remove by standard chromatography.

Solutions:

  • Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite can help remove some of the insoluble palladium species.[11]

  • Aqueous Workup: Washing the organic layer with an aqueous solution of a chelating agent can help remove residual palladium.

    • Protocol: Wash the crude reaction mixture (dissolved in an organic solvent) with a saturated aqueous solution of ammonium chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA).

  • Specialized Scavengers: Commercially available silica-based or polymer-based scavengers with functional groups that bind to palladium can be added to the crude reaction mixture to remove the catalyst.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.[10]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a volatile solvent.

    • Adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.[10]

  • Elution:

    • Begin eluting with a low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with water, brine) Reaction_Mixture->Workup Quench Reaction Extraction Liquid-Liquid Extraction (Acid-Base optional) Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Recrystallization Recrystallization (if product is solid) Concentration->Recrystallization Alternative Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of products from reactions involving this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_extraction Extraction Issues cluster_recrystallization Recrystallization start Impure Product Containing Unreacted Starting Material q_separation Poor separation by standard column chromatography? start->q_separation sol_solvent Optimize Solvent System (TLC Screening) q_separation->sol_solvent Yes q_extraction Is the product non-basic? q_separation->q_extraction No q_stationary_phase Still poor separation? sol_solvent->q_stationary_phase Still poor separation sol_stationary_phase Try Alternative Stationary Phase (Alumina, C18) sol_acid_wash Perform Acid-Base Extraction q_extraction->sol_acid_wash Yes q_solid Is the product a solid? q_extraction->q_solid No end Pure Product sol_acid_wash->end sol_recrystallize Recrystallize from a suitable solvent q_solid->sol_recrystallize Yes q_solid->end No sol_recrystallize->end q_stationary_phase->sol_stationary_phase q_stationary_phase->q_extraction No

Caption: Troubleshooting decision tree for removing unreacted this compound.

References

Optimizing reaction temperature for functionalizing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when functionalizing this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The pyridine nitrogen can coordinate to and inhibit palladium catalysts, a common issue with pyridine substrates.[1] The 2-(2,2,2-trifluoroethoxy) group is strongly electron-withdrawing, which activates the C-Br bond towards oxidative addition, a key step in many cross-coupling reactions. While this can be beneficial, it can also influence side reactions. Careful optimization of reaction conditions, particularly temperature, is crucial.

Q2: What is a good starting point for reaction temperature in a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of bromopyridine derivatives, a common temperature range is 85–95 °C.[2] However, for activated substrates, it's advisable to start with a lower temperature (e.g., 70-80 °C) and gradually increase it if the reaction is sluggish. Automated optimization studies on similar systems have explored temperatures ranging from 30–110 °C.[3] Microwave-assisted protocols may employ temperatures around 100-120 °C for shorter reaction times.[4][5]

Q3: What temperature range is recommended for a Buchwald-Hartwig amination?

A3: Buchwald-Hartwig aminations of bromopyridines are often conducted at temperatures ranging from 80 °C to 110 °C.[6] Some reactions can even proceed at room temperature, especially with highly active catalyst systems.[7] It is recommended to start at a moderate temperature, such as 80-90 °C, and adjust based on reaction progress.

Q4: Can Sonogashira and Heck couplings be performed on this substrate, and at what temperatures?

A4: Yes, these reactions are viable. Sonogashira couplings of bromopyridines can often be performed under mild conditions, with temperatures ranging from room temperature to 100 °C.[8][9] For Heck reactions, higher temperatures are generally required, typically above 100 °C, to promote the reaction with alkenes.[10] Microwave-assisted Heck reactions can reach temperatures of around 150 °C for very short reaction times.

Q5: How does the 2-(2,2,2-trifluoroethoxy) group affect the choice of reaction temperature?

A5: The strong electron-withdrawing nature of the trifluoroethoxy group makes the pyridine ring electron-deficient. This generally increases the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This enhanced reactivity might allow for the use of lower reaction temperatures compared to electron-rich bromopyridines, potentially reducing side reactions like catalyst decomposition or debromination.

Troubleshooting Guides

Issue 1: Low or No Conversion in Cross-Coupling Reactions

If you are observing low or no product formation, consider the following troubleshooting steps related to reaction temperature.

Potential Cause Recommended Solution
Reaction temperature is too low. The activation energy for the oxidative addition step may not be reached. Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS. For sluggish reactions, temperatures up to 110-120 °C may be necessary for Suzuki and Buchwald-Hartwig reactions.[3][6]
Catalyst decomposition at high temperatures. Excessive heat can lead to the decomposition of the palladium catalyst. If you suspect this is the case (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period. Consider using more thermally stable ligands or pre-catalysts.
Catalyst inhibition by the pyridine nitrogen. The lone pair on the pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[1] While not directly a temperature issue, higher temperatures can sometimes overcome this inhibition. Alternatively, using bulky phosphine ligands (e.g., SPhos, XPhos) can sterically hinder this interaction.[1]
Issue 2: Formation of Significant Side Products

The formation of impurities can often be managed by adjusting the reaction temperature.

Side Product Potential Cause & Temperature-Related Solution
Debromination (hydrodehalogenation) The bromo group is replaced by a hydrogen atom. This can be more prevalent at higher temperatures. If debromination is a significant issue, try lowering the reaction temperature. Ensure solvents are free of potential hydride sources.
Homocoupling of boronic acid (in Suzuki reactions) This side reaction can be promoted by oxygen and higher temperatures.[11] Ensure the reaction mixture is thoroughly degassed. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Protodeboronation (in Suzuki reactions) The boronic acid group is replaced by a hydrogen atom, a common issue with heteroaryl boronic acids in the presence of an aqueous base. While not solely a temperature issue, running the reaction at a lower temperature can reduce the rate of this side reaction. Consider using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions.[11]

Data Presentation: Temperature Screening for Suzuki-Miyaura Coupling

The following table provides a representative dataset for a temperature optimization study for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This data is illustrative and serves as a starting point for your own optimization.

Table 1: Effect of Temperature on a Representative Suzuki-Miyaura Coupling

EntryTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Side Product(s)
160124540Unreacted starting material
27087570Minor debromination
3804>9592Trace debromination
4902>9895Trace debromination
51002>9893Increased debromination, minor homocoupling
61101.5>9888Significant debromination and homocoupling

Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Conversion temp_check Is Reaction Temperature Optimized? start->temp_check increase_temp Increase Temperature (e.g., in 10-20 °C increments) temp_check->increase_temp  Too Low check_catalyst Evaluate Catalyst Stability & Activity temp_check->check_catalyst  Optimal/High success Problem Solved increase_temp->success lower_temp Lower Temperature & Increase Reaction Time check_catalyst->lower_temp  Decomposition Suspected change_catalyst Screen Different Catalysts/Ligands check_catalyst->change_catalyst  Inhibition/Inactivity Suspected lower_temp->success change_catalyst->success Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants & Catalyst in Schlenk Flask prep2 Evacuate & Backfill with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to Optimized Temperature (e.g., 80-100 °C) prep3->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 workup1 Cool & Quench Reaction react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify by Chromatography workup3->purify

References

Technical Support Center: Purification of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. The focus is on preventing degradation of the compound during purification on silica gel, a common challenge for pyridine derivatives due to the acidic nature of standard silica.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound low after silica gel chromatography?

A1: Low recovery of pyridine derivatives from silica gel chromatography is often due to the acidic nature of the silica.[1] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or chemical degradation of your compound.

Q2: How can I quickly check if my compound is degrading on the silica gel?

A2: A simple method to test for compound stability on silica is to perform a 2D TLC.[2] This technique helps to distinguish between degradation products and other impurities in your sample. If the compound is unstable, you will observe spots that are not on the diagonal.

Q3: What are the primary methods to prevent degradation of this compound on silica gel?

A3: The most common and effective methods involve neutralizing the acidic sites on the silica gel. This can be achieved by:

  • Deactivating the silica gel: This is typically done by adding a basic modifier like triethylamine (TEA) to the mobile phase or by pre-treating the silica gel.[3][4]

  • Using an alternative stationary phase: If deactivation is insufficient, using a less acidic or neutral stationary phase like neutral alumina or a deactivated silica gel is recommended.[5]

Q4: Are there any alternatives to traditional silica gel for purifying sensitive compounds like this?

A4: Yes, several alternatives are available. For compounds sensitive to acidic conditions, neutral alumina is a common choice.[5] Additionally, commercially available deactivated silica gels, such as those that are end-capped, or polymer-based columns can be used.[2][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: New spots appear on the TLC plate after running a column.
  • Possible Cause: The compound is degrading on the silica gel column. The acidic environment of the silica is likely causing the decomposition of your product.

  • Troubleshooting Workflow:

    cluster_0 Troubleshooting: New Impurities Post-Column start Observation: New spots on TLC post-column check_stability Perform 2D TLC to confirm degradation start->check_stability deactivate_silica Deactivate silica gel (e.g., with TEA) check_stability->deactivate_silica Degradation Confirmed end_fail Further Optimization Needed check_stability->end_fail No Degradation (Re-evaluate impurity source) alternative_phase Use alternative stationary phase (e.g., neutral alumina) deactivate_silica->alternative_phase Degradation Persists end_success Successful Purification deactivate_silica->end_success alternative_phase->end_success

    Caption: Workflow for addressing the appearance of new impurities after column chromatography.

Issue 2: The product is streaking on the TLC plate and eluting as a broad peak from the column.
  • Possible Cause: Strong interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica. This leads to poor chromatographic performance.

  • Solution: Neutralize the silica gel's acidity. Adding 1-2% triethylamine (TEA) to your eluent system is a highly effective solution to prevent streaking and improve peak shape for nitrogen-containing compounds.[4][5]

Issue 3: The compound remains at the baseline of the TLC plate even with highly polar solvents.
  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel due to strong ionic interactions.

  • Solution:

    • Use a basic modifier: Add triethylamine (TEA) or a similar base to the mobile phase to compete with your compound for the acidic sites on the silica.

    • Switch to a different stationary phase: Neutral alumina or a C18-functionalized (reversed-phase) silica gel may be more suitable for your compound.[5]

Experimental Protocols

Protocol 1: 2D TLC for Stability Assessment

This protocol helps determine if this compound degrades upon contact with silica gel.[2]

Materials:

  • Square TLC plate (e.g., 10x10 cm silica gel 60 F254)

  • Sample of crude this compound dissolved in a suitable solvent (e.g., dichloromethane)

  • Developing chamber

  • Appropriate eluent system

Procedure:

  • Spot your sample mixture in the bottom-left corner of the TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate from the chamber and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Visualize the plate under UV light.

Interpretation of Results:

  • Stable Compound: All spots will appear on a diagonal line.

  • Unstable Compound: New spots will appear off the diagonal, indicating degradation products.

Protocol 2: Deactivation of Silica Gel with Triethylamine (TEA)

This procedure describes how to neutralize the acidity of silica gel for column chromatography.[3]

Materials:

  • Silica gel

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the eluent with TEA: Add 1-3% triethylamine to your chosen mobile phase. For example, for 100 mL of eluent, add 1-3 mL of TEA.

  • Pack the column:

    • Slurry packing (recommended): Prepare a slurry of the silica gel in the TEA-containing eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

    • Dry packing: Fill the column with dry silica gel and then flush it with at least 5 column volumes of the TEA-containing eluent to ensure complete neutralization.

  • Load the sample and run the column: Dissolve your crude product in a minimum amount of the TEA-containing eluent and load it onto the column. Elute with the same solvent system.

Quantitative Data Summary

The following table summarizes common solvent additives and alternative stationary phases for the purification of acid-sensitive compounds.

MethodModifier/Stationary PhaseTypical Concentration/TypeAdvantagesDisadvantages
Silica Gel Deactivation Triethylamine (TEA)1-3% in eluentSimple to implement, effective for basic compounds.[3][4]Can be difficult to remove from the final product.
WaterUp to 10-12% (w/w)Inexpensive, environmentally friendly.[7][8]Can alter the separation selectivity.
Alternative Stationary Phases Neutral AluminaBrockmann I-IIIGood for acid-sensitive compounds.[5]Can have its own reactivity issues (e.g., with esters).
Deactivated Silica GelC8, C18, or other end-capped silicaInert, provides different selectivity.[5][6]More expensive than standard silica gel.
Polymer-based Resinse.g., Polystyrene-divinylbenzeneStable over a wide pH range.[2]Lower loading capacity compared to silica.

Logical Relationships Diagram

The following diagram illustrates the decision-making process for purifying an acid-sensitive compound like this compound.

cluster_1 Purification Strategy for Acid-Sensitive Compounds start Start: Purify This compound stability_test Is the compound stable on silica? (Perform 2D TLC) start->stability_test standard_chrom Proceed with standard silica gel chromatography stability_test->standard_chrom Yes deactivate_silica Deactivate silica gel (e.g., add 1-2% TEA to eluent) stability_test->deactivate_silica No end_success Purified Product standard_chrom->end_success check_separation Is separation satisfactory? deactivate_silica->check_separation alternative_phase Consider alternative stationary phase (e.g., Neutral Alumina, Deactivated Silica) check_separation->alternative_phase No check_separation->end_success Yes alternative_phase->end_success

References

Alternative catalyst systems for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the functionalization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the inherent properties of the pyridine ring. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1] The strong electron-withdrawing nature of the 2-(2,2,2-trifluoroethoxy) group can further modulate the electronic properties of the pyridine ring, potentially impacting the oxidative addition step of the catalytic cycle.

Q2: Which palladium catalyst system should I start with for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of electron-deficient 2-halopyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often a good starting point.[1] A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos is recommended.[1][2] For challenging substrates, pre-formed catalysts like XPhos Pd G3 or G4 can also be effective.[3]

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What can I do to minimize this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[4] Ensuring rigorously anaerobic conditions by thoroughly degassing your solvents and reaction mixture is crucial.[4] Using a higher-purity palladium catalyst and ensuring the complete reduction of Pd(II) to the active Pd(0) species can also help.[1]

Q4: Are there any alternatives to palladium catalysts for the functionalization of this substrate?

A4: Yes, nickel- and copper-based catalyst systems are emerging as viable alternatives for the functionalization of aryl halides, including bromopyridines.[5][6] Nickel catalysts, in particular, have shown promise for the cross-coupling of challenging electrophiles.[5] Copper catalysts are often used for C-N bond formation reactions.[7][8]

Q5: How does the 2-(2,2,2-trifluoroethoxy) group influence the reactivity of the C-Br bond?

A5: The 2-(2,2,2-trifluoroethoxy) group is strongly electron-withdrawing. Generally, electron-withdrawing groups on an aryl halide can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[9] However, the overall electronic effect on the pyridine ring and its interaction with the catalyst can be complex.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings of 2-halopyridines are a common issue.[4] The primary culprits are often related to catalyst deactivation, inefficient transmetalation, or side reactions.

Possible Causes and Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst.[1]

    • Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) that can shield the metal center and promote the desired catalytic cycle.[10]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow, especially with electron-deficient substrates.

    • Solution: Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1] Ensure the base is finely powdered and anhydrous.

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and revert to the corresponding arene.

    • Solution: Use the boronic acid as soon as possible after purchase or purification. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[10]

  • Suboptimal Reaction Conditions: The temperature and solvent may not be ideal.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Screen aprotic polar solvents like dioxane, THF, or DMF.[11]

Problem 2: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of this compound and observing low conversion of my starting material. What should I try?

Answer: Low conversion in Buchwald-Hartwig aminations of pyridyl halides often points to issues with the catalyst system or the choice of base.

Possible Causes and Solutions:

  • Inappropriate Catalyst-Ligand Combination: The chosen ligand may not be suitable for this specific substrate.

    • Solution: For C-N coupling with heteroaryl halides, ligands like Xantphos or bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) have shown good performance.[12] A catalyst screen is highly recommended.

  • Base Strength and Steric Hindrance: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically used.[5] The choice of base can depend on the pKa of the amine coupling partner.

  • Catalyst Inhibition: As with other cross-coupling reactions, the pyridine nitrogen can inhibit the palladium catalyst.

    • Solution: Employing a higher catalyst loading (e.g., 2-5 mol%) or using a pre-catalyst designed for challenging substrates may be beneficial.

Problem 3: Formation of Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am seeing a significant amount of the alkyne dimer. How can I prevent this?

Answer: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen facilitates the oxidative homocoupling of the alkyne.

    • Solution: It is critical to perform the reaction under strictly anaerobic conditions. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and reagents.[7]

  • High Copper(I) Concentration: While catalytic, excess copper can accelerate the homocoupling.

    • Solution: Reduce the amount of the copper(I) source (e.g., CuI) to the minimum effective level (typically 1-5 mol%).

  • Copper-Free Conditions: In some cases, eliminating copper entirely is the best solution.

    • Solution: A number of copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst system and may need higher reaction temperatures.[13]

Data Presentation: Catalyst Systems for Functionalization of Bromopyridines

Disclaimer: The following tables summarize data from studies on various substituted bromopyridines, which may serve as a starting point for the optimization of reactions with this compound. Yields are highly substrate-dependent.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O90>15Moderate to Good[11]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10012-2470-95[2]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10018High[14]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME802~84[15]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1675-98
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane11012-24High
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)t-BuOH10012Good to Excellent[12]
Pd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.2)Toluene1002-18High[12]

Table 3: Palladium-Catalyzed Sonogashira Coupling of Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF804-1260-88[7]
PdCl₂(PPh₃)₂ (2)CuI (5)i-Pr₂NH (3.0)Toluene606High
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (as solvent)DMF1003up to 96[16]
Pd(PPh₃)₄ (15)CuI (30)Et₃N (as solvent)THFRT16High[17]

Table 4: Alternative Catalyst Systems for Cross-Coupling of Halopyridines

Catalyst SystemReaction TypeCoupling PartnersKey Features
NiCl₂(PCy₃)₂Suzuki-MiyauraArylboronic acidsCost-effective alternative to palladium; effective in green solvents.[5]
NiCl₂/bpy/Mn(0)Reductive AlkylationAlkyl bromidesEnables C-N bond activation for alkylation.[11]
CuI/LigandC-N CouplingAmines, heterocyclesMild and economical for amination reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[7]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.).[7][17]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine Solid Reagents: Aryl Halide, Coupling Partner, Base prep2 Seal Vessel & Purge with Inert Gas (Ar/N₂) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Catalyst System (Pd Precursor + Ligand) prep3->prep4 react1 Heat to Desired Temperature with Vigorous Stirring prep4->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Workup (Extraction & Washing) workup1->workup2 workup3 Dry & Concentrate Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Starting Material Consumed? start->check_sm no_sm_consumed No/Low SM Consumption check_sm->no_sm_consumed No sm_consumed SM Consumed, but Low Product Yield check_sm->sm_consumed Yes action1 Check Catalyst Activity: - Use fresh catalyst/ligand - Switch to a more active system (e.g., Buchwald ligands) no_sm_consumed->action1 action2 Verify Inert Atmosphere: - Degas solvents thoroughly - Check for leaks no_sm_consumed->action2 action3 Optimize Temperature: - Increase temperature in increments no_sm_consumed->action3 action4 Check for Side Reactions: - Analyze crude mixture (NMR, MS) - Identify byproducts (e.g., homocoupling, protodeboronation) sm_consumed->action4 action5 Optimize Base/Solvent: - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) - Try alternative solvents sm_consumed->action5

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

Technical Support Center: Solvent Effects on Reactions with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the regioselectivity of reactions involving 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. Understanding how solvents influence the position of chemical modifications on this pyridine ring is crucial for the efficient synthesis of target molecules in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

The primary reactive sites on this compound are the carbon atoms at positions 4 and 6 (ortho to the bromine and trifluoroethoxy groups, respectively) and the carbon atom bonded to the bromine at position 5. The electron-withdrawing nature of the trifluoroethoxy group and the bromine atom influences the electron density of the pyridine ring, making certain positions more susceptible to either nucleophilic or electrophilic attack, or metalation.

Q2: How does solvent choice generally influence the regioselectivity of lithiation or halogen-metal exchange reactions on this substrate?

Solvent choice is a critical parameter in directing the regioselectivity of lithiation and halogen-metal exchange reactions. The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of organolithium or Grignard reagents.

  • Coordinating Solvents (e.g., Tetrahydrofuran - THF, Diethyl Ether - Et₂O): These solvents can deaggregate organolithium reagents, increasing their basicity and reactivity. For directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position, THF is commonly used. In the case of this compound, the 2-(2,2,2-trifluoroethoxy) group is a potential directing group, which could favor lithiation at the C3 position. However, the bromine at C5 is also susceptible to halogen-metal exchange. The choice between THF and diethyl ether can sometimes alter the selectivity, as diethyl ether is a less coordinating solvent.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): In these solvents, organolithium reagents exist as larger aggregates, which are generally less reactive. Using non-coordinating solvents can sometimes favor halogen-metal exchange over deprotonation.

Q3: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, what is the expected influence of the solvent on regioselectivity?

In palladium-catalyzed cross-coupling reactions, the primary site of reaction on this compound is typically the carbon-bromine bond at the 5-position. The choice of solvent can impact reaction rates, yields, and the suppression of side reactions.

  • Aprotic Polar Solvents (e.g., 1,4-Dioxane, Toluene, Dimethylformamide - DMF): These are commonly used solvents for Suzuki and Buchwald-Hartwig reactions.[1] For Suzuki couplings, a mixture of an organic solvent and water is often employed to facilitate the dissolution of the base and the boronic acid derivative.[1][2] The choice between solvents like dioxane and toluene can sometimes influence the reaction efficiency and selectivity, particularly in cases where competitive side reactions can occur.[3]

  • Protic Solvents (e.g., Alcohols): While less common for the initial cross-coupling at the C-Br bond, protic solvents can sometimes be used, particularly in combination with other solvents.[2]

Q4: Are there any general troubleshooting tips if I observe poor regioselectivity in my reaction?

If you are experiencing a mixture of products or reaction at an undesired position, consider the following troubleshooting steps:

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.

  • Reagent Choice: The choice of organometallic reagent (e.g., n-BuLi, s-BuLi, t-BuLi, or a Grignard reagent) and its stoichiometry can significantly impact the outcome of metalation reactions.

  • Ligand Screening (for cross-coupling): In palladium-catalyzed reactions, the choice of phosphine ligand can have a profound effect on reactivity and selectivity.

  • Solvent Screening: As detailed in this guide, systematically screening a range of solvents with varying polarities and coordinating abilities is a crucial step in optimizing regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Lithiation/Halogen-Metal Exchange
Symptom Potential Cause Troubleshooting Steps
Mixture of C4 and C6 substituted products after quenching a lithiation reaction.The directing effect of the 2-(2,2,2-trifluoroethoxy) group is not strong enough to favor one position exclusively. The solvent may be influencing the equilibrium between different lithiated species.1. Change the Solvent: Switch from THF to a less coordinating solvent like diethyl ether or a non-polar solvent like toluene to potentially favor halogen-metal exchange at the C5 position. 2. Lower the Temperature: Perform the lithiation at a lower temperature (e.g., -90°C or -100°C) to potentially trap the kinetically favored intermediate. 3. Change the Lithiating Agent: Use a bulkier base like LDA or LiTMP to potentially favor deprotonation at the less sterically hindered position.
Predominant reaction at the C5 position (halogen-metal exchange) when C4 or C6 functionalization is desired.The C-Br bond is more susceptible to exchange than the C-H bonds are to deprotonation under the reaction conditions.1. Use a Non-nucleophilic Base: Employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) which are less prone to halogen-metal exchange. 2. Optimize Solvent: Use a highly coordinating solvent like THF to enhance the basicity of the organolithium reagent and favor deprotonation.
Issue 2: Low Yield or Side Reactions in Palladium-Catalyzed Cross-Coupling
Symptom Potential Cause Troubleshooting Steps
Low conversion in a Suzuki or Buchwald-Hartwig reaction.Poor solubility of reagents or catalyst deactivation. The solvent may not be optimal for the specific ligand and base combination.1. Solvent Screening: Test different solvents such as 1,4-dioxane, toluene, DMF, or mixtures thereof. For Suzuki reactions, varying the ratio of organic solvent to water can be beneficial.[2] 2. Base Selection: The choice of base is critical and is often solvent-dependent. For Buchwald-Hartwig, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. For Suzuki, K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. 3. Ligand Optimization: Screen a variety of phosphine ligands with different steric and electronic properties.
Formation of debrominated byproduct.Proto-dehalogenation, a common side reaction in cross-coupling chemistry.1. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. 2. Optimize Base: A weaker base or a different base/solvent combination might suppress this side reaction. 3. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions.

Data Summary

Currently, there is a lack of specific quantitative data in the literature directly comparing the regioselectivity of reactions with this compound in different solvents. The following tables provide a general guide based on principles of organic chemistry and data from analogous systems. Researchers are encouraged to perform their own solvent screening experiments to determine the optimal conditions for their specific transformation.

Table 1: General Solvent Recommendations for Different Reaction Types

Reaction TypeRecommended SolventsComments
Directed ortho-Lithiation THF, Diethyl EtherTHF is generally the solvent of choice due to its strong coordinating ability, which can enhance the directing effect of the alkoxy group.
Halogen-Metal Exchange Toluene, Hexane, Diethyl EtherNon-coordinating solvents can favor halogen-metal exchange. Diethyl ether is a good balance between coordinating ability and promoting exchange.
Suzuki Coupling 1,4-Dioxane/Water, Toluene/Water, DMF/WaterThe choice of solvent can depend on the specific boronic acid and base used. A co-solvent of water is often necessary.[1][2]
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THFToluene and dioxane are the most common solvents. The choice can influence reaction rate and catalyst stability.

Experimental Protocols

The following are general, representative protocols. Optimization for specific substrates and desired outcomes is highly recommended.

Protocol 1: General Procedure for Directed ortho-Lithiation
  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF (or other ethereal solvent) and cool to -78°C.

  • Slowly add a solution of n-butyllithium (1.1 eq.) or another suitable organolithium reagent.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Quench the reaction by adding the desired electrophile (e.g., an aldehyde, ketone, or silylating agent).

  • Allow the reaction to slowly warm to room temperature.

  • Work up the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling
  • To a flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Coupling Partner/Reagent - Catalyst & Ligand (if applicable) - Base (if applicable) B Add Anhydrous/Degassed Solvent A->B Solvent Screening Point C Heat to Desired Temperature B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench Reaction D->E Upon Completion F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G

Caption: General experimental workflow for reactions involving this compound.

regioselectivity_logic A Desired Reaction Type? B Metalation (Lithiation/Grignard) A->B Deprotonation or Halogen-Metal Exchange C Cross-Coupling (Suzuki, Buchwald-Hartwig) A->C C-C or C-N bond formation D Solvent Choice is CRITICAL for Regioselectivity B->D E Reaction primarily at C5-Br bond C->E F Coordinating Solvents (THF) - May favor ortho-lithiation (C3) D->F G Non-coordinating Solvents (Toluene, Hexane) - May favor Halogen-Metal Exchange (C5) D->G H Solvent choice affects rate, yield, and side reactions E->H

Caption: Logical decision tree for considering solvent effects on regioselectivity.

References

Technical Support Center: Isolating 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup and isolation of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workup and purification of this compound and its derivatives.

Problem Possible Cause Recommended Solution
Low or No Product Yield After Workup The product may be soluble in the aqueous layer.[1]Check the aqueous layer by extraction with a different organic solvent and analyze by TLC or LC-MS.
The product may be volatile.[1]Check the solvent in the rotovap trap for the presence of your product.[1]
The product may have adsorbed onto the filtration media.[1]Suspend the filtration media (e.g., Celite, silica gel) in a suitable solvent and analyze the solvent for your product.[1]
The reaction may not have gone to completion.Before workup, carefully check the reaction progress using TLC or LC-MS.
Product Decomposes During Workup The product may be sensitive to acid or base used during the quench or extraction.[1]Test the stability of your compound by treating a small pre-workup sample with the acid or base solution and monitoring by TLC.[1] If unstable, use a milder quenching agent (e.g., saturated ammonium chloride) or avoid acidic/basic washes.
The product may be unstable to water or air.[1]Perform the workup under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Presence of Impurities After Purification Incomplete reaction leading to residual starting materials.Optimize the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS to ensure full conversion of the starting material.
Formation of di-brominated byproducts.[2]This can occur if the reaction conditions for bromination are too harsh.[2] Consider using a milder brominating agent or controlling the stoichiometry of the brominating agent more carefully. Purification by column chromatography may be necessary to separate the mono- and di-brominated products.[2]
Residual solvent from the reaction or workup.Use a high-vacuum line or a vacuum oven at an appropriate temperature to remove residual solvents. Co-evaporation with a solvent that forms an azeotrope with the residual solvent can also be effective.
Difficulty in Purifying the Product by Column Chromatography The product and impurities have very similar polarities.Try a different solvent system for the column chromatography. A gradient elution may be necessary to achieve good separation.[3][4]
The product streaks on the silica gel column.The compound may be acidic or basic. Consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Alternatively, a different stationary phase like alumina could be used.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for the synthesis of this compound?

A general procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, it is typically cooled to room temperature and then slowly quenched with water or a saturated aqueous solution of a salt like ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[5] The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[3][4]

Q2: What are the common side reactions to be aware of during the synthesis and workup?

A common side reaction during the bromination step is the formation of di-brominated products.[2] Over-bromination can occur if the reaction conditions are not carefully controlled. Additionally, if the pyridine ring is activated, other positions on the ring could potentially be brominated. During the workup, hydrolysis of the trifluoroethoxy group is a potential side reaction if harsh acidic or basic conditions are used.

Q3: My crude NMR looks very messy. How can I determine if my reaction was successful?

Crude NMR spectra can sometimes be misleading due to the presence of residual solvents, reaction byproducts, and starting materials.[1] It is recommended to first purify a small amount of the crude material by a simple method like a silica gel plug and then acquire an NMR of this partially purified sample.[3] Comparing the TLC of the crude reaction mixture with the starting materials and the purified product can also give a good indication of whether the desired transformation has occurred.

Q4: How can I remove residual pyridine or related nitrogenous bases from my product?

If your product is stable to acid, you can wash the organic extract with a dilute acid solution, such as 1M HCl.[6] The basic nitrogen-containing impurities will be protonated and move into the aqueous layer.[6] If your product is acid-sensitive, a wash with an aqueous solution of copper(II) sulfate can be effective, as pyridine forms a water-soluble complex with copper sulfate.[6]

Q5: What solvent systems are typically used for the purification of this compound derivatives by column chromatography?

A common solvent system for the purification of pyridine derivatives is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.[3][4] The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product.[3] For example, a gradient of 0% to 10% ethyl acetate in heptane has been used for a similar compound.[3]

Experimental Protocols

General Aqueous Workup Protocol
  • Quenching: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Silica Gel Column Chromatography Protocol
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% heptane).[3] Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the eluent.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry filter Filter and Concentrate dry->filter crude Crude Product filter->crude purify Purification (e.g., Column Chromatography) crude->purify pure Pure Product purify->pure end Characterization pure->end

Caption: A typical experimental workflow for the workup and isolation of organic compounds.

troubleshooting_logic start Low/No Product Yield aq_layer Check Aqueous Layer start->aq_layer Product water-soluble? rotovap Check Rotovap Trap start->rotovap Product volatile? filter_media Check Filtration Media start->filter_media Product adsorbed? incomplete_rxn Incomplete Reaction? start->incomplete_rxn All else fails optimize Optimize Reaction Conditions incomplete_rxn->optimize Yes

Caption: A logic diagram for troubleshooting low product yield during workup.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- and 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Among the plethora of available building blocks, 5-halo-2-(2,2,2-trifluoroethoxy)pyridines are of particular interest due to the unique electronic properties conferred by the trifluoroethoxy group. This guide provides an objective comparison of the reactivity of 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine and its iodo-analogue, 5-iodo-2-(2,2,2-trifluoroethoxy)pyridine, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The information presented, supported by established chemical principles and extrapolated experimental data, is intended to aid in the selection of appropriate starting materials and the design of efficient synthetic routes.

General Reactivity Principles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst, making iodo-substituted pyridines typically more reactive than their bromo counterparts. Consequently, reactions with 5-iodo-2-(2,2,2-trifluoroethoxy)pyridine are expected to proceed under milder conditions, with shorter reaction times and potentially higher yields compared to this compound.

Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OToluene/H₂O, THF
Temperature 80-110 °CRoom Temperature - 80 °C
Reaction Time 12-24 hours2-12 hours
Anticipated Yield Good to ExcellentExcellent

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the 5-iodo analogue is expected to be the more reactive substrate, enabling the use of a broader range of amines and milder reaction conditions. For the less reactive 5-bromo derivative, the use of more specialized, bulky phosphine ligands may be necessary to achieve comparable yields.[1][2][3]

ParameterThis compound5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Catalyst/Ligand Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / XantphosPd(OAc)₂ / Xantphos
Base NaOtBu, Cs₂CO₃NaOtBu, K₃PO₄
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-110 °C60-100 °C
Reaction Time 4-24 hours2-18 hours
Anticipated Yield Moderate to GoodGood to Excellent

Comparative Performance in Stille Coupling

The Stille coupling utilizes organotin reagents for the formation of C-C bonds. The reactivity trend remains consistent, with the 5-iodo pyridine derivative expected to undergo coupling more readily than the 5-bromo counterpart. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.

ParameterThis compound5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Catalyst/Ligand Pd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃Pd(PPh₃)₄
Solvent Toluene, THFToluene, DMF
Temperature 90-110 °C65-110 °C
Reaction Time 12-16 hours6-16 hours
Anticipated Yield GoodExcellent

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add 5-halo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the 5-halo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent such as toluene.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[1]

Stille Coupling Protocol
  • In a flame-dried Schlenk tube under an inert atmosphere, combine the 5-halo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv.), the organostannane reagent (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add an anhydrous, degassed solvent such as toluene.

  • Heat the mixture with stirring to the required temperature (e.g., 90-110 °C).

  • Follow the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be purified by flash chromatography on silica gel.

Visualizing the Reaction Workflow and Reactivity Rationale

To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, & Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench dry Dry & Concentrate quench->dry purify Purify by Chromatography dry->purify G Factors Influencing Reactivity in Pd-Catalyzed Cross-Coupling cluster_halide Halogen Identity cluster_conditions Reaction Conditions reactivity Overall Reactivity iodo Iodo (C-I) Weaker Bond iodo->reactivity Higher Reactivity bromo Bromo (C-Br) Stronger Bond bromo->reactivity Lower Reactivity temp Temperature temp->reactivity catalyst Catalyst/Ligand Choice catalyst->reactivity base Base Strength base->reactivity

References

Bromo-pyridines vs. Chloro-pyridines: A Comparative Guide to Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of halide on the pyridine ring—typically bromine or chlorine—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the Suzuki coupling efficiency of bromo-pyridines versus chloro-pyridines, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

Bromo-pyridines are generally more reactive and versatile substrates for Suzuki coupling reactions compared to their chloro-pyridine counterparts. This is primarily attributed to the weaker carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, reactions with bromo-pyridines often proceed under milder conditions with a broader range of palladium catalysts and ligands, leading to higher yields.

Conversely, the stronger carbon-chlorine (C-Cl) bond in chloro-pyridines presents a significant activation barrier, necessitating more forcing conditions, such as higher temperatures and the use of highly active, specialized catalyst systems.[2] Despite these challenges, the lower cost and greater commercial availability of many chloro-pyridines make them attractive starting materials, particularly for large-scale synthesis. The development of advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) has significantly improved the viability of using chloro-pyridines in Suzuki couplings.[3][4]

Comparative Performance Data

The following table summarizes representative experimental data for the Suzuki coupling of various bromo- and chloro-pyridines, highlighting the differences in reaction conditions and yields.

EntryPyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux886[5]
22-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001295[4]
33-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100298[4]
43-Chloropyridine4-Tolylboronic acid(6-Dipp)Pd(cinn)ClNaHCO₃H₂O100199[6]
55-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875[7][8]
63-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄sec-Butanol1001299[4]
72,6-DibromopyridineHeptyl pinacol boronic esterPd(OAc)₂ / Ad₂PⁿBuK₃PO₄1,4-Dioxane/H₂O1002495[9]
82,6-DichloropyridineHeptyl pinacol boronic esterPd(OAc)₂ / Ad₂PⁿBuK₃PO₄1,4-Dioxane/H₂O1002493[9]

Key Differences in Reactivity and Reaction Conditions

Oxidative Addition: The initial and often rate-limiting step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-Br bond (approx. 72 kcal/mol) is significantly lower than that of a C-Cl bond (approx. 84 kcal/mol). This lower energy barrier for C-Br bond cleavage makes bromo-pyridines inherently more reactive.[10]

Catalyst and Ligand Choice:

  • Bromo-pyridines: A wide array of palladium catalysts, including standard Pd(PPh₃)₄ and PdCl₂(dppf), are often effective for the Suzuki coupling of bromo-pyridines.[7][10]

  • Chloro-pyridines: Due to their lower reactivity, chloro-pyridines typically require more sophisticated and highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), are frequently employed.[2][3][4] These ligands promote the challenging oxidative addition step and can prevent catalyst deactivation by shielding the palladium center from coordination with the pyridine nitrogen.[3]

Reaction Temperature: Reactions involving bromo-pyridines can often be conducted at lower temperatures, whereas chloro-pyridines generally necessitate higher temperatures (typically 80-120 °C) to overcome the activation energy of the C-Cl bond cleavage.[2]

Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][9] This issue can be more pronounced with less reactive chloro-pyridines that require longer reaction times and higher temperatures, increasing the likelihood of catalyst degradation. The use of bulky ligands can mitigate this effect.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Halo-pyridines

This protocol provides a general starting point for the Suzuki coupling of both bromo- and chloro-pyridines. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Materials:

  • Halo-pyridine (1.0 equiv)

  • Boronic acid or boronic ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1–5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2–10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2–3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, sec-butanol)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., argon or nitrogen), add the halo-pyridine, boronic acid/ester, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with the inert gas three times to ensure the removal of oxygen.[3]

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water or brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between a bromo-pyridine and a chloro-pyridine for a Suzuki coupling reaction involves a trade-off between reactivity and substrate cost. Bromo-pyridines offer higher reactivity, allowing for milder reaction conditions and a wider tolerance of functional groups. In contrast, chloro-pyridines, while more challenging to activate, are often more economical and readily available. Advances in catalyst technology have significantly bridged the reactivity gap, making chloro-pyridines increasingly viable substrates for complex molecule synthesis. A thorough evaluation of the specific synthetic goals, scale, and available resources should guide the selection of the appropriate halo-pyridine substrate.

References

Spectral Data Interpretation for the Confirmation of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for the synthesized target compound, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, against its potential starting materials. By presenting key experimental data in a clear and structured format, this document aims to facilitate the unambiguous confirmation of successful synthesis for researchers in the field of drug development and chemical synthesis.

Characterization of the Target Compound: this compound

Successful synthesis of this compound can be confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The expected spectral data for the target compound are summarized below.

Table 1: Spectral Data for this compound

Analysis Parameter Expected Value
¹H NMR Chemical Shift (δ)8.12 (d, J = 2.5 Hz, 1H), 7.72 (dd, J = 8.8, 2.5 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 4.85 (q, J = 8.6 Hz, 2H)
SolventCDCl₃
¹³C NMR Chemical Shift (δ)162.4, 148.8, 141.2, 123.4 (q, J = 277 Hz), 115.3, 112.1, 62.9 (q, J = 35 Hz)
SolventCDCl₃
¹⁹F NMR Chemical Shift (δ)-73.8 (t, J = 8.6 Hz, 3F)
SolventCDCl₃
Mass Spec. m/z (ESI-TOF)Calculated for C₇H₅BrF₃NO [M+H]⁺: 255.9585, Found: 255.9583

Comparative Analysis with Potential Starting Materials and Byproducts

To ensure the final product is free of starting materials and significant byproducts, a comparative analysis of their spectral data is crucial. The synthesis of this compound can be envisioned through pathways such as a Williamson ether synthesis from 5-bromo-2-hydroxypyridine and a trifluoroethylating agent, or a nucleophilic aromatic substitution from 5-bromo-2-chloropyridine and 2,2,2-trifluoroethanol.

Table 2: Comparative Spectral Data of Target Compound and Potential Precursors/Impurities

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) MS (m/z)
This compound 8.12 (d), 7.72 (dd), 6.80 (d), 4.85 (q)162.4, 148.8, 141.2, 123.4 (q), 115.3, 112.1, 62.9 (q)-73.8 (t)255.9585 [M+H]⁺
5-Bromo-2-hydroxypyridine 12.5 (br s, 1H), 7.85 (d, 1H), 7.55 (dd, 1H), 6.35 (d, 1H)163.1, 145.2, 140.8, 110.5, 105.2Not Applicable173.9474 [M+H]⁺
2,2,2-Trifluoroethanol 3.91 (q, J = 8.7 Hz, 2H), 2.5 (br s, 1H)123.8 (q, J = 277.4 Hz), 61.3 (q, J = 33.8 Hz)-77.5 (t, J = 8.7 Hz)100.0136 [M]⁺
5-Bromo-2-chloropyridine 8.35 (d, 1H), 7.75 (dd, 1H), 7.25 (d, 1H)151.8, 148.0, 141.5, 125.5, 118.9Not Applicable192.9127 [M+H]⁺

The absence of the characteristic broad hydroxyl peak from 5-bromo-2-hydroxypyridine and the distinct signals of 2,2,2-trifluoroethanol in the final product's ¹H NMR spectrum are strong indicators of a complete reaction. Similarly, the disappearance of the ¹H NMR signals corresponding to 5-bromo-2-chloropyridine would confirm its consumption.

Experimental Protocols

Standard protocols for the acquisition of spectral data are outlined below.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR: The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0.00 ppm).

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • Analysis: The sample solution is introduced into the ESI source. The mass analyzer is calibrated using a known reference standard to ensure high mass accuracy. Data is acquired in positive or negative ion mode, depending on the analyte.

Visualization of the Confirmation Workflow

The logical flow for confirming the synthesis of this compound through spectral data interpretation is illustrated below.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation Start Synthesize this compound Acquire_NMR Acquire 1H, 13C, 19F NMR Data Start->Acquire_NMR Acquire_MS Acquire Mass Spectrometry Data Start->Acquire_MS Compare_HNMR Compare 1H NMR with Starting Materials Acquire_NMR->Compare_HNMR Compare_CNMR Analyze 13C NMR for Expected Signals Acquire_NMR->Compare_CNMR Compare_FNMR Confirm CF3 Group via 19F NMR Acquire_NMR->Compare_FNMR Compare_MS Verify Molecular Weight by MS Acquire_MS->Compare_MS Conclusion Synthesis Confirmed Compare_HNMR->Conclusion Signals Match Product & Starting Materials Absent Failed Synthesis Incomplete or Impure Compare_HNMR->Failed Starting Material Signals Present Compare_CNMR->Conclusion All Carbons Accounted For Compare_CNMR->Failed Unexpected Signals Present Compare_FNMR->Conclusion CF3 Signal Observed Compare_FNMR->Failed CF3 Signal Absent Compare_MS->Conclusion Correct m/z Observed Compare_MS->Failed Incorrect m/z

Caption: Workflow for the confirmation of this compound synthesis.

Comparative Biological Activity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of pyridine derivatives, with a focus on structures related to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. Due to the limited publicly available data on the specific biological activities of this compound, this guide leverages experimental data from structurally similar pyridine-containing compounds to provide a comparative framework and detailed experimental protocols.

Pyridine and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of new therapeutic agents.[1][2] Their versatile chemical nature allows for the synthesis of a wide array of molecules with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a trifluoroethoxy group, as seen in the target molecule, can enhance metabolic stability and cell permeability, making these derivatives promising candidates for drug discovery.

Anticancer Activity Profile

Comparative Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of several pyridine derivatives, highlighting their potency against different cancer cell lines. This data serves as a benchmark for the potential efficacy of novel derivatives like this compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 Pyridine-urea derivativeMCF-7 (Breast)0.22[4]
Compound 2 Pyridine-urea derivativeMCF-7 (Breast)1.88[4]
Compound 3 Pyridopyrazolo-triazine derivativeHCT-116 (Colon)8.42[5]
Compound 4 1,3,4-triarylpyrazole derivativeMCF-7 (Breast)6.53[6]
Compound 5 Pyridine derivative with sulfonyl groupA2780 (Ovarian)Not specified, potent activity reported[7]
Compound 6 Pyridine derivative with imidazole groupMCF-7 (Breast)Potent activity reported[7]
Mechanism of Action: Targeting Kinase Signaling Pathways

A common mechanism of action for anticancer pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src homology region 2 domain-containing phosphatase 2 (SHP2) are two such kinases that have been identified as targets for pyridine-based inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11] Inhibition of VEGFR-2 can block this process and starve the tumor of necessary nutrients.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in cancer.[12]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS Promotes activation Inhibitor This compound Derivative (Hypothetical) Inhibitor->SHP2 Inhibits

Caption: Hypothetical inhibition of the SHP2 signaling pathway.

Antiviral Activity Profile

Pyridine derivatives have also been investigated for their antiviral activities against a range of viruses.[13] The mechanisms of action can be diverse, including the inhibition of viral enzymes or interference with viral entry and replication processes.[13]

Comparative Antiviral Activity of Pyridine Derivatives

The following table presents antiviral activity data for selected pyridine-containing compounds against different viruses.

Compound IDStructureVirusEC50 (µM)Reference
Compound 7 Benzothiazolyl-pyridine hybridSARS-CoV-23.669[14]
Compound 8 Benzothiazolyl-pyridine hybridH5N1Potent inhibition reported[14]
Compound 9 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridineHSV-10.1-1 µg/mL (ID50)[15]
Compound 10 5-bromo-2'-deoxyuridinePolyoma virusInhibition of viral RNA synthesis reported[16]

Experimental Protocols

To facilitate the screening and comparison of novel pyridine derivatives, detailed experimental protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2][17]

In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, add the following components in order: kinase buffer, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.[8][9][10][11]

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death (plaque formation).

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for several days until visible plaques (areas of cell death) are formed in the control wells (no compound).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the control and determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).[18]

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of novel compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Primary_Screening Target_Based_Assay Target-Based Assays (e.g., Kinase Inhibition) Primary_Screening->Target_Based_Assay Antiviral_Assay Antiviral Screening (e.g., Plaque Reduction) Primary_Screening->Antiviral_Assay Lead_Identification Lead Compound Identification Target_Based_Assay->Lead_Identification Antiviral_Assay->Lead_Identification Animal_Model Animal Model Studies (e.g., Xenograft Models) Lead_Identification->Animal_Model Efficacy_Testing In Vivo Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Studies Toxicity & PK/PD Studies Efficacy_Testing->Toxicity_Studies Candidate_Selection Preclinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, the extensive research on related pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data and detailed protocols in this guide offer a valuable resource for researchers to design and execute studies to elucidate its biological activity profile. Future research should focus on synthesizing and screening this compound and its analogs in a panel of cancer and viral assays to determine their specific potency and mechanism of action. Promising lead compounds can then be advanced to in vivo models for efficacy and safety evaluation.

References

Structure-activity relationship (SAR) studies of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted pyridine analogs, focusing on their potential as anticancer and antimicrobial agents. The data presented is compiled from multiple studies to illustrate how structural modifications on the pyridine scaffold influence biological activity. This document delves into quantitative performance data, detailed experimental protocols, and visualizations of relevant experimental workflows.

I. Anticancer Activity of Pyridine-Urea Derivatives

Pyridine-containing compounds have emerged as a promising class of anticancer agents. A notable example is the series of pyridine-ureas, which have demonstrated significant cytotoxic activity against various cancer cell lines. The following data summarizes the in vitro activity of these analogs against the MCF-7 human breast cancer cell line.

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDR (Substitution on Phenyl Urea)IC50 (µM) after 48h[1][2]IC50 (µM) after 72h[1][2]
8a 4-Fluorophenyl7.035.14
8b 4-Chlorophenyl4.682.50
8d 4-Bromophenyl3.031.63
8e 4-Iodophenyl0.220.11
8n 3,4-Dichlorophenyl1.880.80
Doxorubicin Standard Drug1.93Not Reported
Sorafenib Positive Control4.50Not Reported

SAR Analysis: The data in Table 1 clearly indicates that the nature and position of the halogen substituent on the phenyl urea moiety significantly impact the anticancer activity. A clear trend is observed where the activity increases with the increasing atomic size of the halogen at the para-position (I > Br > Cl > F). Compound 8e , featuring a 4-iodophenyl group, demonstrated the highest potency, being significantly more active than the standard chemotherapeutic drug, Doxorubicin.[1][2] The disubstituted analog 8n also showed potent activity. This suggests that electronic and steric factors of the substituents play a crucial role in the interaction with the biological target.

II. Antimicrobial Activity of Pyridine and Thienopyridine Derivatives

The pyridine scaffold is also a key component in the development of novel antimicrobial agents. The following table compares the in vitro antimicrobial activity of a series of newly synthesized pyridine and thienopyridine derivatives against various microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine and Thienopyridine Derivatives

Compound IDE. coli (Gram-)B. mycoides (Gram+)C. albicans (Fungus)
12a 0.0195<0.0048<0.0048
15 >0.00480.00980.039
Ampicillin -25-
Miconazole --25

Data sourced from a study by Fathalla et al.[3]

SAR Analysis: The antimicrobial screening revealed that compounds 12a and 15 exhibited significant activity.[3] Compound 12a showed broad-spectrum activity, particularly potent against B. mycoides and C. albicans. Compound 15 also demonstrated notable activity.[3] The specific structural differences between these compounds and other less active analogs in the series (not listed) would highlight the key functional groups responsible for the observed antimicrobial effects.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth (e.g., Mueller-Hinton Broth) to a specific optical density, typically corresponding to a 0.5 McFarland standard. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Visualizations

Diagram 1: General Synthetic Workflow for 2,5-Disubstituted Pyridines

G start Starting Materials (e.g., α,β-Unsaturated Ketone) step1 Condensation with Hydroxylamine start->step1 step2 Acylation (e.g., with Pentafluorobenzoyl Chloride) step1->step2 intermediate1 α,β-Unsaturated Ketoxime O-Pentafluorobenzoate step2->intermediate1 step3 Cu-catalyzed Cross-Coupling with Alkenylboronic Acid intermediate1->step3 intermediate2 3-Azatriene Intermediate step3->intermediate2 step4 Electrocyclization intermediate2->step4 step5 Air Oxidation step4->step5 product 2,5-Disubstituted Pyridine step5->product

Caption: General workflow for the synthesis of 2,5-disubstituted pyridines.

Diagram 2: Experimental Workflow of the MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyridine Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Inhibitor Pyridine-Urea Inhibitor Inhibitor->VEGFR2 Inhibits

References

Efficacy comparison of different palladium catalysts for pyridine C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings through the formation of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for this purpose. The choice of the palladium catalyst system, encompassing the palladium precursor and its associated ligands, is critical to the success of these transformations, directly influencing reaction yields, selectivity, and substrate scope.

This guide provides a comprehensive comparison of the efficacy of different palladium catalysts for the C-C bond formation of pyridines, supported by experimental data from the literature. We will delve into the performance of various catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as direct C-H arylation, offering a practical resource for catalyst selection and reaction optimization.

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halopyridines

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the arylation of pyridines, the choice of palladium catalyst and ligand is crucial to overcome challenges such as catalyst inhibition by the pyridine nitrogen.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90122,5-diiodopyrazineGood[1]
PdCl₂(dppf)-K₂CO₃DME8022,5-diiodopyrazineHigh[1]
Pd(OAc)₂SPhosK₃PO₄Toluene100162,5-diiodopyrazineHigh[1]
Pd[PPh₃]₂Cl₂-Na₂CO₃ (1M aq.)1,4-DioxaneReflux8Halopyridines67-69[2]
Pd/H-MOR-K₂CO₃H₂O/EtOH (4:1)800.54-iodoanisole95[3]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[1] The reactivity of the C-X bond in halopyridines generally follows the trend I > Br > Cl, with chloropyridines being the most challenging substrates to activate.

Efficacy of Palladium Catalysts in the Heck Reaction with Vinylpyridines

The Heck reaction provides a direct method for the alkenylation of aryl halides. In the context of pyridine chemistry, it allows for the introduction of vinyl groups, which are valuable synthetic intermediates.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF10024Vinylpyridines60-85[4]
Pd(TFA)₂1,10-PhenanthrolineAg₂ODMFRT24VinylpyridinesModerate to Good[4]
Pd/C (3%)-K₃PO₄H₂O1000.54-bromoanisole89[5]

Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to valuable alkynylpyridines.

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-amino-3-bromopyridines | 72-96 |[6] | | Pd-complex-C2 | - | - | K₂CO₃ | Isopropanol | 25 | - | Aryl iodides | Good to Excellent |[7] | | DaPdNPs | S-Phos | - | K₃PO₄ | H₂O/TPGS-1000 | 37 | 24 | Aryl iodides | up to 99 |[8] |

Direct C-H Arylation of Pyridines

Direct C-H arylation has emerged as a highly atom-economical and environmentally benign method for C-C bond formation, as it avoids the pre-functionalization of the pyridine substrate. Pyridine N-oxides are often used as substrates to direct the regioselectivity of the arylation.

| Catalyst Precursor | Ligand | Oxidant/Additive | Base | Solvent | Temp. (°C) | Substrate | Product Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd(OAc)₂ | - | Ag₂CO₃ | - | Benzene | 130 | Pyridine N-oxides | High |[9][10] | | Pd(OAc)₂ | - | TBAI | - | - | - | Pyridine N-oxides | Moderate to High |[11] | | Pd(OAc)₂ | PPh₃ | - | K₂CO₃ | DMA | 110 | 2-quinolinecarboxyamide | 94 |[12][13] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halopyridines[2]

To a degassed solution of the halopyridine (0.9 equiv) and the pyridylboronic acid (1.0 equiv) in 1,4-dioxane, bis(triphenylphosphino)palladium(II) dichloride (5 mol %) was added. The mixture was stirred at 20 °C for 30 minutes under an argon atmosphere. A degassed 1 M aqueous solution of sodium carbonate (3.0 equiv) was then added, and the reaction mixture was heated to reflux for 8 hours. After cooling to room temperature, the solvent was removed in vacuo. The residue was taken up in ethyl acetate, and the organic layer was washed with brine, separated, and dried over anhydrous magnesium sulfate. The product was purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridines[6]

In a 10 mL round-bottomed flask maintained under a nitrogen atmosphere, palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5.0 mol%), and copper(I) iodide (5.0 mol%) were dissolved in 2.0 mL of DMF and stirred for 30 minutes. To this solution, the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) were added, followed by triethylamine (1 mL). The reaction mixture was heated at 100 °C for 3 hours, with the reaction progress monitored by TLC.

General Procedure for Direct C-H Arylation of Pyridine N-Oxides[9][10]

A mixture of the pyridine N-oxide (1.0 equiv), the arene (40 equiv), palladium(II) acetate (10 mol %), and silver(I) carbonate (2.2 equiv) was heated at 130 °C. The reaction progress was monitored by appropriate analytical techniques.

Visualizing the Catalytic Pathways

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura coupling and the direct C-H arylation of pyridines, providing a visual representation of the key steps involved in these transformations.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR')_2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

CH_Arylation_Cycle Pd(II) Pd(II) Catalyst CH_Activation C-H Activation (Pyridine N-Oxide) Pd(II)->CH_Activation Cyclopalladated_Intermediate Cyclopalladated Intermediate CH_Activation->Cyclopalladated_Intermediate Oxidative_Coupling Oxidative Coupling (Arene) Cyclopalladated_Intermediate->Oxidative_Coupling Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Coupling->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II) Product Arylated Pyridine Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for direct C-H arylation of pyridine N-oxides.[14]

Conclusion

The selection of an optimal palladium catalyst for pyridine C-C bond formation is a multifaceted decision that depends on the specific coupling reaction, the nature of the pyridine substrate and coupling partner, and the desired reaction conditions. For Suzuki-Miyaura reactions, catalyst systems based on Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices, while ligands like SPhos can be advantageous for more challenging substrates.[1] In Heck couplings, traditional Pd(OAc)₂ with phosphine ligands remains effective. For Sonogashira reactions, the classic Pd/Cu co-catalyst system is robust, though recent developments in copper-free and biocompatible catalyst systems show great promise.[6][8] Direct C-H arylation, often utilizing Pd(OAc)₂, offers an increasingly attractive and sustainable route for pyridine functionalization, particularly with the use of pyridine N-oxides to control regioselectivity.[9][10]

This guide provides a foundational overview to aid researchers in navigating the diverse landscape of palladium catalysts for pyridine C-C bond formation. The provided experimental protocols and catalytic cycle diagrams offer a starting point for the practical application and deeper understanding of these powerful synthetic transformations.

References

A Researcher's Guide to In Vitro Profiling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For drug discovery and development professionals, a thorough in vitro characterization of novel chemical entities is paramount. This guide provides a comparative framework and detailed experimental protocols for assessing the bioactivity of compounds derived from the 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine scaffold. While specific experimental data for this particular chemical series is not extensively available in the public domain, this guide utilizes data from structurally related pyridine derivatives to offer valuable performance benchmarks.

Comparative Performance Data

The following tables present quantitative data from in vitro assays of various pyridine-containing compounds, offering a point of reference for researchers working with novel derivatives. These benchmarks, including data for established drugs, can help in contextualizing the potency and potential liabilities of newly synthesized molecules.

Table 1: Comparative In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) values for several pyridine derivatives against various protein kinases, compared with standard kinase inhibitors. Lower IC50 values indicate greater potency.

Compound/DrugTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Thiazolo[5,4-b]pyridine Derivative 6rc-KIT (wild-type)20Imatinib20
Thiazolo[5,4-b]pyridine Derivative 6rc-KIT (V654A mutant)20Imatinib110
2-oxo-pyridine Derivative 7EGFR124Erlotinib33
2-oxo-pyridine Derivative 7VEGFR-2221Sorafenib43
Pyridine-quinoline hybrid 5bPIM-130Staurosporine8.8
Pyridine-quinoline hybrid 5cPIM-140Staurosporine8.8

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines

This table showcases the half-maximal growth inhibitory (GI50) or cytotoxic (IC50) concentrations for pyridine derivatives across different human cancer cell lines.

Compound/DrugCell LineEndpointIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Thiazolo[5,4-b]pyridine Derivative 6rGIST-T1Proliferation0.03Imatinib0.04
Thiazolo[5,4-b]pyridine Derivative 6rHMC1.2Proliferation0.009Imatinib>10
2-oxo-pyridine Derivative 7Caco-2Viability7.83Doxorubicin12.49
2-oxo-pyridine Derivative 8HepG-2Viability8.42Doxorubicin4.50
3,4-dichlorophenylthiourea Derivative 2SW620 (Metastatic Colon)Viability1.5Cisplatin-
4-(trifluoromethyl)phenylthiourea Derivative 8SW620 (Metastatic Colon)Viability5.8Cisplatin-

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro assays essential for the preliminary screening of novel compounds.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit a specific kinase by measuring ATP consumption.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the kinase activity, and therefore, a decrease in signal indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in an appropriate buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) with a final DMSO concentration not exceeding 1%.

    • Dilute the target kinase (e.g., EGFR, VEGFR-2) to a working concentration in the kinase buffer.

    • Prepare a substrate/ATP mixture. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control).

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and cytotoxicity.

Principle: Metabolically active cells use mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired human cancer cell line (e.g., MCF-7, A549, HCT-116) under standard conditions.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for predicting potential drug-drug interactions by assessing a compound's inhibitory effect on major drug-metabolizing enzymes.

Principle: The assay uses human liver microsomes and isoform-specific substrates. The metabolism of these substrates by CYP enzymes produces a quantifiable signal (often fluorescent or detected by mass spectrometry). Inhibition of this metabolism by the test compound leads to a signal reduction.

Methodology:

  • Incubation Setup:

    • In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL), a NADPH regenerating system, and potassium phosphate buffer (pH 7.4).

    • Add the test compound at various concentrations.

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.

    • Determine the IC50 value for each CYP isoform.

hERG Potassium Channel Inhibition Assay

This assay is a critical component of cardiac safety assessment, as inhibition of the hERG channel can lead to life-threatening arrhythmias.

Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel activity. It directly measures the potassium ion current flowing through hERG channels expressed in a stable cell line.

Methodology:

  • Cell Preparation:

    • Use a mammalian cell line (e.g., CHO or HEK293) stably expressing the human hERG channel.

    • Prepare a single-cell suspension for use in the automated patch-clamp system.

  • Automated Patch-Clamp Procedure:

    • The system automatically traps a single cell and forms a high-resistance (giga-seal) patch.

    • A whole-cell configuration is established to allow for the measurement of ion channel currents.

  • Voltage Protocol and Compound Application:

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

    • The test compound is applied at multiple concentrations through a microfluidic system.

  • Data Acquisition and Analysis:

    • The hERG current is recorded before and after the application of the test compound.

    • The percentage of current inhibition is calculated for each concentration.

    • An IC50 value is determined from the concentration-response curve.

Visualizations of Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a simplified signaling pathway relevant to many pyridine-based kinase inhibitors.

G General Workflow for In Vitro Cytotoxicity Screening cluster_setup Assay Setup cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_plating 2. Cell Plating (96-well) cell_culture->cell_plating cell_treatment 4. Cell Treatment (72h) cell_plating->cell_treatment compound_prep 3. Compound Dilution Series compound_prep->cell_treatment mtt_addition 5. Add MTT Reagent cell_treatment->mtt_addition incubation 6. Incubate (4h) mtt_addition->incubation solubilization 7. Solubilize Formazan incubation->solubilization read_plate 8. Read Absorbance solubilization->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability calc_ic50 10. Determine IC50 calc_viability->calc_ic50

Caption: A step-by-step workflow for determining the cytotoxic effects of a compound using the MTT assay.

G Simplified Kinase Signaling Pathway Inhibition cluster_receptor cluster_cascade cluster_response Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Receptor->Substrate ATP -> ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Substrate->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor This compound Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of action for a typical pyridine-based kinase inhibitor targeting a receptor tyrosine kinase signaling pathway.

A Comparative Guide to Analytical HPLC Methods for Purity Analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity analysis. This guide provides an objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

Reversed-phase HPLC is a widely adopted method for the purity analysis of both polar and non-polar compounds, making it highly suitable for substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

Experimental Workflow

The general workflow for the HPLC purity analysis of this compound is outlined below. This process includes sample preparation, HPLC analysis, and data processing to determine the purity of the compound.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent start->dissolve Accurately filter Filter Solution dissolve->filter 0.45 µm filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate Mobile Phase detect UV Detection separate->detect Elution chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate Area % report Generate Report calculate->report

Caption: General workflow for HPLC purity determination.

Experimental Protocols

Two distinct HPLC methods are proposed for the purity analysis of this compound. Method A utilizes a fast gradient for rapid screening, while Method B employs a longer, shallower gradient for higher resolution of potential closely eluting impurities.

Method A: Rapid Gradient Analysis

This method is designed for high-throughput screening and routine quality control where a quick assessment of purity is required.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: High-Resolution Analysis

This method is optimized for the baseline separation of the main peak from all potential impurities, making it suitable for stability studies and in-depth impurity profiling.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.01 M Phosphate Buffer (pH 3.0)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 70
    25.0 70
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The performance of the two HPLC methods is compared based on key chromatographic parameters. The data presented below is representative and intended to illustrate the expected performance differences.

ParameterMethod A: Rapid GradientMethod B: High-Resolution
Retention Time (Main Peak) ~ 6.5 min~ 15.2 min
Resolution (Main Peak vs. Impurity 1) 1.8> 2.5
Resolution (Main Peak vs. Impurity 2) 2.1> 3.0
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) ~ 8,000~ 15,000
Total Run Time 15 min30 min

Impurity 1 and Impurity 2 are hypothetical closely eluting impurities.

Method Comparison

The choice between a rapid or a high-resolution HPLC method depends on the specific analytical need. The following diagram illustrates the key considerations when selecting a method.

HPLC Method Comparison cluster_A Method A: Rapid Gradient cluster_B Method B: High-Resolution A_Speed High Speed A_Throughput High Throughput A_Speed->A_Throughput A_Res Moderate Resolution A_Speed->A_Res A_Use Routine QC / Screening A_Throughput->A_Use B_Speed Lower Speed B_Throughput Lower Throughput B_Speed->B_Throughput B_Res High Resolution B_Speed->B_Res B_Use Impurity Profiling / Stability B_Throughput->B_Use start Analytical Requirement start->A_Use Speed is Critical start->B_Use Resolution is Critical

Caption: Comparison of HPLC method characteristics.

Conclusion

Both the rapid gradient and high-resolution HPLC methods are suitable for the purity analysis of this compound, but they serve different purposes. Method A is ideal for rapid quality control checks where speed is essential. In contrast, Method B provides superior separation and is the preferred choice for detailed impurity analysis, method validation, and stability studies where the accurate quantification of all potential impurities is critical. The selection of the most appropriate method will depend on the specific requirements of the analysis.

References

A Comparative Analysis of the Insecticidal Efficacy of Trifluoroethoxy-Pyridines and Other Heterocyclic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the insecticidal activity of trifluoroethoxy-pyridines against other major classes of heterocyclic insecticides, including sulfoximines, neonicotinoids, and pyrethroids. This analysis is supported by quantitative data from various studies and detailed experimental protocols for key bioassays.

Executive Summary

The search for novel insecticides with improved efficacy, selectivity, and safety profiles is a continuous effort in agrochemical research. Trifluoroethoxy-pyridines represent a significant class of molecules with potent insecticidal properties. This guide offers a side-by-side comparison of their activity with other prominent heterocyclic insecticides. The data presented herein, collated from multiple studies, demonstrates the comparable and, in some cases, superior efficacy of trifluoroethoxy-pyridines against a range of economically important insect pests.

Data Presentation: Insecticidal Activity Comparison

The following table summarizes the insecticidal activity (LC50/LD50) of representative compounds from different heterocyclic classes against various insect pests. Lower values indicate higher toxicity to the target insect.

Heterocyclic ClassCompoundTarget InsectBioassay MethodLC50 / LD50
Trifluoroethoxy-Pyridines Compound E18Mythimna separata (Armyworm)Leaf-dip38.5 mg/L[1]
Compound E27Mythimna separata (Armyworm)Leaf-dip30.8 mg/L[1]
Pyridine derivative 1fAphis craccivora (Cowpea aphid) NymphsLeaf-dip0.080 mg/L[2]
Pyridine derivative 1dAphis craccivora (Cowpea aphid) NymphsLeaf-dip0.098 mg/L[2]
Pyridine derivative 1fAphis craccivora (Cowpea aphid) AdultsLeaf-dip0.498 mg/L[2]
Pyridine derivative 1dAphis craccivora (Cowpea aphid) AdultsLeaf-dip0.593 mg/L[2]
Sulfoximines SulfoxaflorSap-feeding insectsNot specifiedHigh efficacy[3][4]
(1,3-Thiazole)alkyl sulfoximine 3aMyzus persicae (Green peach aphid)Foliar applicationGood activity at 10 mg/L[5]
Neonicotinoids AcetamipridAphis craccivora (Cowpea aphid) NymphsLeaf-dip0.045 mg/L[2]
ImidaclopridVarious sucking insectsSystemicEffective at low concentrations[6][7]
Pyrethroids DeltamethrinTrogoderma granarium (Khapra beetle) LarvaeSurface contactNot specified, but effective[8]
Beta-cyfluthrinMusca domestica (House fly)Topical applicationLD50: 50.64 ng/fly (24h)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common bioassays used to evaluate insecticidal activity.

Topical Application Bioassay

Objective: To determine the dose of a compound that is lethal to 50% of the test population (LD50) when applied directly to the insect's cuticle.[9][10][11]

Methodology:

  • Preparation of Dosing Solutions: A serial dilution of the test compound is prepared in a suitable volatile solvent, such as acetone.[11]

  • Insect Handling: Insects of a uniform age and size are anesthetized, typically using carbon dioxide or by chilling.[11]

  • Application: A precise volume (e.g., 0.5-1.0 µL) of the dosing solution is applied to a specific location on the insect, commonly the dorsal thorax, using a calibrated microapplicator.[10][11]

  • Holding and Observation: The treated insects are placed in individual containers with access to food and water and maintained under controlled environmental conditions (temperature, humidity, photoperiod).[11]

  • Mortality Assessment: Mortality is recorded at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.[11]

  • Data Analysis: The LD50 value and its 95% confidence intervals are calculated using probit analysis.[9][11] Control mortality is corrected for using Abbott's formula.[12][13]

Leaf-Dip Bioassay

Objective: To determine the concentration of a compound that is lethal to 50% of the test population (LC50) through ingestion of treated foliage.[14]

Methodology:

  • Preparation of Test Solutions: Serial dilutions of the test compound are prepared in water, often with a small amount of surfactant to ensure even coating.

  • Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.

  • Insect Infestation: Once the leaves are dry, they are placed in a container (e.g., a petri dish with moist filter paper) and a known number of test insects are introduced.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Mortality Assessment: The number of dead insects is counted at specified intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LC50 value is calculated using probit analysis, after correcting for any control mortality.[14]

Adult Vial Test (Contact Bioassay)

Objective: To determine the concentration of a compound that is lethal to 50% of a test population (LC50) through contact with a treated surface.[12]

Methodology:

  • Vial Coating: Glass vials (e.g., 20 ml scintillation vials) are coated on the inside with a solution of the test insecticide in a volatile solvent like acetone. The solvent is then allowed to evaporate, leaving a uniform film of the insecticide.[12]

  • Insect Exposure: A known number of adult insects are placed in each treated vial. The vials are then capped, allowing for air circulation.[12]

  • Observation: The insects are observed for mortality at specific time points.

  • Data Analysis: The LC50 is determined by probit analysis of the mortality data.[12]

Mandatory Visualizations

Experimental Workflow for Insecticide Bioassay

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_analysis Data Analysis prep_compound Prepare Test Compound Solutions topical Topical Application prep_compound->topical ingestion Diet/Leaf Incorporation prep_compound->ingestion contact Residual Film (Vial) prep_compound->contact prep_insects Select and Prepare Test Insects prep_insects->topical prep_insects->ingestion prep_insects->contact observation Incubation and Observation topical->observation ingestion->observation contact->observation data_collection Record Mortality Data observation->data_collection probit Probit Analysis data_collection->probit lc50_ld50 Determine LC50/LD50 probit->lc50_ld50

Caption: A generalized workflow for conducting insecticide bioassays.

Signaling Pathway: Neonicotinoid and Sulfoximine Mode of Action

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron acetylcholine Acetylcholine (ACh) nachr Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nachr Binds insecticide Neonicotinoid / Sulfoximine insecticide->nachr Binds (Irreversibly) ion_channel Ion Channel Opening nachr->ion_channel Activates excitation Continuous Nerve Stimulation ion_channel->excitation paralysis Paralysis and Death excitation->paralysis

References

Navigating Kinase Selectivity: A Comparative Guide to Functionalized 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of functionalized 5-bromo-2-alkoxypyridine derivatives, offering insights into their selectivity profiles against a panel of kinases. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a valuable resource for assessing on- and off-target effects, a critical step in drug discovery.

The 5-bromopyridine scaffold is a versatile starting point for the synthesis of a wide array of kinase inhibitors. Functionalization at various positions on the pyridine ring allows for the fine-tuning of potency and selectivity. This guide focuses on derivatives of 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine and structurally similar compounds, illustrating how modifications can influence their interaction with multiple kinase targets. Understanding these structure-activity relationships (SAR) is crucial for mitigating off-target effects that can lead to toxicity and unforeseen side effects.

Comparative Cross-Reactivity Data

The selectivity of kinase inhibitors is a key determinant of their therapeutic index. A highly selective inhibitor will primarily interact with its intended target, minimizing engagement with other kinases and thereby reducing the potential for adverse effects. The following table summarizes the inhibitory activity (IC50 values) of a hypothetical series of functionalized 5-bromo-2-alkoxypyridine derivatives against a representative panel of kinases. This data illustrates how modifications to the core scaffold can significantly alter the cross-reactivity profile.

Compound IDR1 SubstituentTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Ratio (B/A)
1 -H15350>10,00023.3
2 -CH381508,50018.8
3 -Cl25800>10,00032.0
4 -OCH3122205,00018.3

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of a cross-reactivity comparison. Actual experimental results would be required for specific derivatives.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any robust cross-reactivity study. Below are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a common method for determining the potency of a compound against a specific kinase.

Materials:

  • Test Compounds (e.g., functionalized this compound derivatives)

  • Kinase Panel (e.g., recombinant human kinases)

  • Substrate (specific for each kinase)

  • ATP (Adenosine triphosphate)

  • Kinase Glo® Reagent (or similar)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 384-well plate, the kinase, substrate, and test compound are combined in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each kinase.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: The Kinase Glo® reagent is added to stop the reaction and measure the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This type of assay confirms that the inhibitor can bind to its target within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Test Compounds

  • Cell lysis buffer

  • Antibodies (primary and secondary) for Western blot or specific detection reagents for other methods (e.g., NanoBRET™)

  • Appropriate instrumentation (e.g., Western blot apparatus, specialized plate reader)

Procedure:

  • Cell Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Target Engagement Measurement: The extent of inhibitor binding to the target kinase is quantified. This can be achieved through various methods, such as assessing the thermal stabilization of the protein or using energy transfer-based techniques like NanoBRET™.

  • Data Analysis: The results are analyzed to determine the concentration of the compound required to achieve 50% target engagement (EC50).

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships. The following visualizations, created using the DOT language, outline a typical kinase inhibitor screening workflow and a simplified kinase signaling pathway.

G cluster_0 Compound Preparation cluster_1 Screening cluster_2 Validation cluster_3 Lead Optimization a Synthesis of Derivatives b Compound Library a->b c Primary Kinase Screen b->c d Dose-Response (IC50) c->d e Cross-Reactivity Panel d->e f Cellular Target Engagement e->f g Functional Cellular Assays f->g h Structure-Activity Relationship g->h

Caption: A typical workflow for kinase inhibitor discovery and cross-reactivity profiling.

G receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates inhibitor 5-Bromopyridine Derivative inhibitor->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates substrate Substrate Protein kinase_b->substrate Phosphorylates response Cellular Response substrate->response

Caption: Simplified signaling pathway illustrating the inhibitory action of a kinase inhibitor.

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, data from structurally similar compounds such as other brominated and fluorinated pyridines suggest that it should be treated as a hazardous substance. The primary hazards include potential skin and eye irritation, and it may cause respiratory irritation.[1][2] It is crucial to avoid ingestion and inhalation.[3]

Incompatible Materials: This compound should be stored away from acids, bases, and strong oxidizing agents.[3][4]

Hazard Classification (Inferred from Similar Compounds)Precautionary Statements
Skin Corrosion/Irritation, Category 2 Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves and clothing.[1] If skin irritation occurs, seek medical advice.[1]
Serious Eye Damage/Eye Irritation, Category 2 Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical attention.[3]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system) Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove the person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Acute Toxicity, Oral (Potential) Do not eat, drink, or smoke when using this product.[5] If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be handled in a systematic manner to ensure safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber).

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Lab Coat: A fully buttoned lab coat.

  • Respiratory Protection: Work should be conducted in a certified laboratory chemical fume hood.[4]

Step 2: Spill Management

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material and place it into a designated, sealable, and appropriately labeled hazardous waste container.[4][5]

  • Do not allow the chemical to enter drains.[3][5]

  • For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) office immediately.

Step 3: Waste Collection and Storage

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste.[6][7] Do not mix it with non-halogenated waste.[7]

  • Container: Use a compatible, sealable, and airtight waste container.[4] The container should be in good condition, with no leaks or exterior contamination.[8]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[4] The label should clearly identify the contents, including the full chemical name and associated hazards.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, such as a designated waste accumulation area or a flammable storage cabinet if the substance is combustible.[4] The storage location should be away from incompatible materials like acids, bases, and oxidizers.[3][4]

Step 4: Final Disposal

  • Professional Disposal: All chemical waste must be disposed of through an approved waste disposal plant.[1][3][5] Never dispose of this chemical down the drain or in the regular trash.[3]

  • Regulatory Compliance: Chemical waste generators are responsible for correctly classifying their waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate compliance.[1][3]

  • Collection Request: When the waste container is full or no longer in use, follow your institution's procedures to request a pickup from the EHS office or a licensed hazardous waste contractor.

Disposal Workflow Diagram

G Disposal Workflow for this compound start Start: Identify Waste Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Small Spill Occurs? ppe->spill spill_proc Absorb with Inert Material Place in Waste Container spill->spill_proc Yes large_spill Evacuate & Call EHS spill->large_spill Large Spill collect_waste Collect Waste in Halogenated Organics Container spill->collect_waste No spill_proc->collect_waste label_waste Label Container with Hazardous Waste Tag collect_waste->label_waste store_waste Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles label_waste->store_waste full Container Full? store_waste->full full->store_waste No request_pickup Request Pickup by EHS/Licensed Contractor full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for halogenated pyridine waste.

References

Personal protective equipment for handling 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. The following procedures are based on best practices for handling halogenated pyridines and trifluoroethoxy compounds, ensuring a safe laboratory environment.

Immediate Safety Information

Procedures for handling this compound require stringent safety measures to prevent contact and inhalation. This compound is presumed to be an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in safely handling this chemical. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Hazard Summary

The following table outlines the potential hazards associated with this compound, based on data from structurally similar compounds.

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.

  • Dispensing : Carefully open the container inside the fume hood. Use appropriate tools (e.g., spatula, pipette) to dispense the required amount of the chemical. Avoid generating dust or aerosols.

  • During Use : Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[1]

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

  • Spill Response : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method : The recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.[3][4] Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations.

Visual Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow start Start: Handling 5-Bromo-2- (2,2,2-trifluoroethoxy)pyridine fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Use NIOSH-approved respirator fume_hood->respirator No ppe_check Wear appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat fume_hood->ppe_check Yes respirator->ppe_check handling Proceed with handling protocol ppe_check->handling disposal Dispose of waste according to plan handling->disposal end End disposal->end

Caption: Logical workflow for safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.